Tandospirone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIJFEGBUDEYSX-FZDBZEDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048836 | |
| Record name | Tandospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87760-53-0 | |
| Record name | Tandospirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87760-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tandospirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087760530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tandospirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tandospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tandospirone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANDOSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190230I669 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tandospirone's Engagement with the 5-HT1A Receptor: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity and selectivity of tandospirone for the serotonin 1A (5-HT1A) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental methodologies, and illustrates the associated molecular interactions and workflows.
Introduction
This compound is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs. Its therapeutic effects are primarily attributed to its activity as a partial agonist at the 5-HT1A receptor.[1][2] A thorough understanding of its binding characteristics is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the serotonergic system. This guide presents a detailed analysis of this compound's receptor binding profile, with a focus on its high affinity and selectivity for the 5-HT1A receptor.
Quantitative Binding Affinity and Selectivity
This compound demonstrates a high and selective affinity for the 5-HT1A receptor. Its binding affinity is significantly lower for other serotonin receptor subtypes, as well as for dopaminergic and adrenergic receptors, indicating a favorable selectivity profile.[1][3]
Table 1: Binding Affinity of this compound at Various Neurotransmitter Receptors
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 27 ± 5 | [1] |
| 5-HT1C | 1300 - 41000 | |
| 5-HT2 | 1300 - 41000 | |
| Dopamine D1 | 1300 - 41000 | |
| Dopamine D2 | 1300 - 41000 | |
| α1-Adrenergic | 1300 - 41000 | |
| α2-Adrenergic | 1300 - 41000 |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
As illustrated in the table, this compound's affinity for the 5-HT1A receptor is approximately two to three orders of magnitude greater than for the other receptors tested. This high selectivity is a key pharmacological feature, contributing to its specific therapeutic effects and potentially reducing off-target side effects.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o).
Upon binding of this compound, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuron, which ultimately inhibits neuronal firing.
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinity of this compound for the 5-HT1A receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Materials and Reagents
-
Receptor Source: Membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have a high density of 5-HT1A receptors (e.g., hippocampus).
-
Radioligand: A high-affinity 5-HT1A receptor agonist or antagonist, such as [³H]8-OH-DPAT.
-
Unlabeled Ligand (Competitor): this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, and a liquid scintillation counter.
Experimental Workflow
Step-by-Step Procedure
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and the membrane preparation.
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and the membrane preparation.
-
Competition Wells: Add serial dilutions of this compound, the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate, typically for 60 minutes at 25°C, to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The data and methodologies presented in this technical guide underscore the high affinity and selectivity of this compound for the 5-HT1A receptor. Its distinct binding profile, coupled with its partial agonist activity, forms the basis of its therapeutic utility in treating anxiety and depressive disorders. The detailed experimental protocol provided offers a standardized approach for the in vitro characterization of this compound and similar compounds, facilitating further research and development in the field of serotonergic pharmacology.
References
- 1. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandospirone's Mechanism of Action: A Technical Guide Beyond 5-HT1A Receptor Partial Agonism
Abstract
Tandospirone is a well-established anxiolytic and antidepressant agent, primarily recognized for its partial agonist activity at the serotonin 1A (5-HT1A) receptor. However, a growing body of evidence reveals a more complex pharmacological profile that extends beyond this primary target. This technical guide synthesizes preclinical and clinical data to provide an in-depth examination of this compound's mechanisms of action that are not directly mediated by its 5-HT1A agonism. We will explore its interactions with other neurotransmitter systems, the pharmacological activity of its primary metabolite, and its influence on downstream cellular and network-level processes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's multifaceted neuropharmacology.
Introduction
This compound, an azapirone derivative, has been utilized in clinical practice, particularly in Japan and China, for the treatment of generalized anxiety disorder and other central nervous system (CNS) conditions[1][2][3]. Its therapeutic efficacy has long been attributed to its high affinity and partial agonism at the 5-HT1A receptor[4][5]. This compound is characterized as a full agonist at presynaptic 5-HT1A autoreceptors in the raphe nuclei and a partial agonist at postsynaptic 5-HT1A receptors in forebrain regions. This primary mechanism leads to the modulation of serotonergic neurotransmission.
However, to fully appreciate its therapeutic potential and side-effect profile, it is crucial to investigate its effects beyond the 5-HT1A receptor. This document details these secondary and tertiary mechanisms, including its low-affinity interactions with other receptors, the significant contribution of its active metabolite, and its indirect modulation of the dopaminergic and glutamatergic systems.
Expanded Pharmacological Profile
While highly selective for the 5-HT1A receptor, this compound is not exclusively so. Radioligand binding assays have demonstrated that it interacts with a range of other neurotransmitter receptors, albeit with significantly lower affinity.
Receptor Binding Affinities
This compound's primary pharmacological effect is its partial agonism at the 5-HT1A receptor, with a Ki value of approximately 27 nM. Its affinity for other receptors is two to three orders of magnitude lower. The binding profile of this compound and its active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), are summarized below.
Table 1: Binding Affinities (Ki, nM) of this compound and its Metabolite (1-PP)
| Receptor | This compound (Ki, nM) | 1-(2-pyrimidinyl)-piperazine (1-PP) | Reference(s) |
| Serotonin 5-HT1A | 27 ± 5 | Low Affinity | |
| Serotonin 5-HT1C | >1300 | - | |
| Serotonin 5-HT2 | >1300 | Low Affinity | |
| Dopamine D1 | >1300 | - | |
| Dopamine D2 | >1300 | Low Affinity | |
| α1-Adrenergic | >1300 | Low Affinity | |
| α2-Adrenergic | >1300 | High Affinity | |
| Benzodiazepine | Inactive | Low Affinity |
Data compiled from studies in brain homogenates.
The Role of the Metabolite: 1-(2-pyrimidinyl)-piperazine (1-PP)
Upon administration, this compound is metabolized to 1-(2-pyrimidinyl)-piperazine (1-PP). Unlike the parent compound, 1-PP has a high affinity for and acts as an antagonist at the α2-adrenoceptor. This α2-adrenergic blockade can increase the firing rate of serotonergic neurons, an action that may complement or, in some contexts, compromise the effects of this compound's 5-HT1A agonism.
Indirect Modulation of Neurotransmitter Systems
A significant portion of this compound's mechanism beyond its direct receptor binding profile involves the indirect modulation of other critical neurotransmitter systems, primarily the dopaminergic and glutamatergic pathways.
Dopaminergic System Enhancement
This compound has been shown to increase extracellular dopamine levels in the medial prefrontal cortex (mPFC). This effect is not due to direct action on dopamine receptors, where it has negligible affinity, but is instead an indirect consequence of its potent 5-HT1A activity. The proposed mechanism is as follows:
-
This compound acts as an agonist at 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus.
-
Activation of these autoreceptors inhibits the firing of serotonin neurons.
-
This reduction in serotonin release disinhibits dopaminergic neurons in the ventral tegmental area (VTA), leading to an increased release of dopamine in cortical regions like the mPFC.
This enhancement of cortical dopamine neurotransmission is believed to contribute to this compound's beneficial effects on the cognitive symptoms of schizophrenia and depression.
Modulation of Glutamatergic and GABAergic Systems
This compound also influences the glutamate system, a key excitatory pathway. 5-HT1A receptor agonists can inhibit the cortico-striatal glutamate pathway, reducing extracellular glutamate levels. This may be particularly relevant in conditions characterized by excessive glutamatergic activity. The mechanism is thought to involve the activation of postsynaptic 5-HT1A receptors on glutamatergic neurons or, alternatively, on GABAergic interneurons that regulate glutamate release. Systemic administration of 5-HT1A agonists can inhibit the activity of GABAergic interneurons, which in turn disinhibits and increases the activity of glutamate neurons. This complex interplay suggests that this compound can either suppress or enhance glutamatergic activity depending on the specific neural circuit and underlying state.
Effects on Neuronal Activity and Energy Metabolism
Neuronal Firing and Oscillations
By activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, this compound can inhibit the firing of neurons in the hippocampus and lateral septum. Furthermore, in the anterior cingulate cortex (ACC), a region involved in anxiety and visceral pain, this compound has been found to suppress enhanced theta oscillations associated with stress-induced anxiety and visceral hypersensitivity. This effect is mediated by 5-HT1A receptors in the ACC and represents a novel mechanism for its anxiolytic properties.
Brain Energy Metabolism
Recent studies have highlighted this compound's ability to modulate brain energy metabolism. Chronic treatment with this compound has been shown to suppress the increase in extracellular lactate concentrations in the mPFC induced by foot-shock stress. Since extracellular lactate is considered an indicator of heightened neural activity and energy demand, this finding suggests that this compound may reduce the metabolic stress associated with neural activation during anxiogenic events. This effect may be mediated by its modulation of glutamatergic neurotransmission.
Neuroendocrine Effects
This compound has been observed to have stimulatory effects on prolactin and testosterone levels in male patients with generalized anxiety disorder. These effects on the hypothalamo-pituitary-gonadal (HPG) axis are likely mediated by its 5-HT1A agonist activity, but the precise downstream pathways require further elucidation.
Key Experimental Methodologies
The findings described in this guide are based on a variety of established experimental protocols.
Radioligand Binding Assays
-
Objective: To determine the affinity of a compound (e.g., this compound) for specific receptor subtypes.
-
Protocol Summary:
-
Tissue Preparation: Brain regions of interest (e.g., cortex, hippocampus) are dissected and homogenized to create a membrane preparation containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind with high affinity to the target receptor) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity in the filtered samples is measured using a scintillation counter.
-
Data Analysis: Competition curves are generated to calculate the concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of binding affinity.
-
In Vivo Microdialysis
-
Objective: To measure the levels of extracellular neurotransmitters (e.g., dopamine, serotonin, lactate) in specific brain regions of freely moving animals.
-
Protocol Summary:
-
Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., mPFC).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Diffusion: Neurotransmitters and metabolites in the extracellular space diffuse across the probe's membrane into the aCSF, following their concentration gradient.
-
Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals.
-
Analysis: The concentration of the substances of interest in the dialysate is quantified using highly sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.
-
Conclusion
While this compound's identity as a potent and selective 5-HT1A partial agonist is well-established, its full mechanism of action is considerably more nuanced. Its therapeutic effects are likely a composite of direct 5-HT1A receptor engagement, the unique α2-adrenergic antagonist activity of its 1-PP metabolite, and significant indirect modulation of both the dopaminergic and glutamatergic systems. Furthermore, its ability to influence neuronal oscillations and brain energy metabolism represents emerging areas of research that add further layers to its pharmacological profile. A comprehensive understanding of these mechanisms beyond the 5-HT1A receptor is essential for optimizing its clinical application and guiding the development of next-generation therapeutics for anxiety, depression, and other CNS disorders.
References
- 1. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
The Modulatory Role of Tandospirone on Glutamatergic Neurotransmission: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tandospirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, is clinically utilized for its anxiolytic and antidepressant properties. Emerging evidence highlights its significant modulatory impact on the glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system. This technical guide synthesizes preclinical and clinical findings, detailing the mechanisms through which this compound influences glutamatergic neurotransmission. It provides a comprehensive overview of its effects on glutamate release, receptor function, and downstream signaling pathways, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a critical resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and similar compounds in disorders associated with glutamatergic dysregulation.
Introduction
Glutamatergic neurotransmission is fundamental to synaptic plasticity, learning, and memory. Its dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric disorders. This compound's primary mechanism of action involves its high affinity for the 5-HT1A receptor.[1] The activation of these receptors, which are widely distributed in brain regions rich in glutamatergic neurons such as the hippocampus and prefrontal cortex, initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.[1][2] This guide delves into the intricate interplay between this compound and the glutamatergic system, providing a detailed examination of its molecular and cellular effects.
This compound's Interaction with the 5-HT1A Receptor
This compound exhibits a high affinity and selectivity for the 5-HT1A receptor, functioning as a partial agonist.[3] Its binding to these G-protein coupled receptors leads to the inhibition of adenylyl cyclase activity, resulting in decreased cyclic adenosine monophosphate (cAMP) levels.[4]
Receptor Binding Affinity
The affinity of this compound for the 5-HT1A receptor has been quantified in various studies. The dissociation constant (Kd) and the inhibition constant (Ki) are key measures of this interaction.
| Parameter | Value | Tissue/Preparation | Reference |
| Kd | 4.5 ± 0.8 nM | Rat cortical membranes | |
| Ki | 27 ± 5 nM | Brain homogenates |
Modulation of Glutamatergic Neurotransmission
This compound's influence on the glutamatergic system is multifaceted, involving the regulation of glutamate release and the modulation of postsynaptic glutamate receptor activity.
Impact on Glutamate Release
A significant effect of this compound is the reduction of extracellular glutamate levels, particularly in the cortico-striatal pathway. This is thought to be a key mechanism underlying some of its therapeutic effects.
-
Mechanism of Action: The activation of 5-HT1A receptors by this compound can inhibit the firing of glutamatergic neurons. Additionally, evidence suggests an indirect mechanism involving the modulation of GABAergic interneurons. By activating 5-HT1A receptors on these interneurons, this compound can enhance GABAergic inhibition of glutamatergic neurons, thereby reducing glutamate release.
Interaction with NMDA Receptors
This compound has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors, a critical component of excitatory neurotransmission and synaptic plasticity.
-
Functional Modulation: Activation of 5-HT1A receptors can lead to a reduction in NMDA-mediated currents in prefrontal cortex neurons. This modulation is particularly relevant in conditions of glutamatergic hyperactivity. Studies using the NMDA receptor antagonist MK-801 have demonstrated that this compound can ameliorate aberrant lactate production in the prefrontal cortex, a process linked to glutamatergic activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this compound's effects on glutamatergic neurotransmission.
Detailed Experimental Protocols
In Vivo Microdialysis for Extracellular Glutamate Measurement
This protocol is a generalized representation based on methodologies described in studies investigating the effects of 5-HT1A agonists on neurotransmitter release.
-
Subjects: Male Sprague-Dawley rats (250-300g) are typically used. Animals are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Surgical Procedure:
-
Animals are anesthetized with a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is implanted, targeting the brain region of interest (e.g., medial prefrontal cortex or striatum). Coordinates are determined based on a rat brain atlas.
-
The cannula is secured to the skull with dental cement and anchor screws.
-
Animals are allowed to recover for a minimum of 48 hours post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period (e.g., 2 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Baseline samples are collected for at least one hour to establish stable glutamate levels.
-
This compound or vehicle is administered (e.g., intraperitoneally).
-
Dialysate collection continues for a specified period post-administration (e.g., 3 hours).
-
-
Sample Analysis:
-
Glutamate concentrations in the dialysate samples are determined using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or fluorescence detection after derivatization with o-phthaldialdehyde (OPA).
-
Results are typically expressed as a percentage of the mean baseline concentration.
-
Electrophysiological Recording of NMDA-Mediated Currents
This protocol is a generalized representation for studying the effects of this compound on NMDA receptor currents in brain slices.
-
Slice Preparation:
-
Rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Coronal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., prefrontal cortex) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Electrophysiological Recording:
-
A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are obtained from pyramidal neurons.
-
NMDA-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by including antagonists for AMPA/kainate receptors (e.g., CNQX) and GABAA receptors (e.g., picrotoxin) in the aCSF. Magnesium is typically omitted from the aCSF to relieve the voltage-dependent block of NMDA receptors.
-
A stable baseline of evoked or spontaneous NMDA-EPSCs is recorded.
-
This compound is bath-applied at various concentrations.
-
The effect of this compound on the amplitude and/or frequency of NMDA-EPSCs is recorded and analyzed.
-
Conclusion
This compound's partial agonism at 5-HT1A receptors exerts a significant modulatory influence on the glutamatergic system. By reducing glutamate release, likely through both direct and indirect GABAergic mechanisms, and by modulating postsynaptic NMDA receptor function, this compound contributes to the normalization of glutamatergic neurotransmission. These actions may underlie its therapeutic efficacy in anxiety and other CNS disorders. Further research into the precise molecular interactions and downstream signaling consequences will continue to elucidate the full therapeutic potential of targeting the 5-HT1A-glutamate interface. This guide provides a foundational understanding for researchers and clinicians interested in the neuropharmacology of this compound and its implications for drug development.
References
- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 2. EEG power spectral analysis reveals this compound improves anxiety symptoms in patients with Alzheimer’s disease: a prospective cohort study - Liao - Annals of Translational Medicine [atm.amegroups.org]
- 3. Analysis of this compound (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on second messenger systems and neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Tandospirone in Parkinson's Disease-Related Motor Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tandospirone, a selective partial agonist of the serotonin 1A (5-HT1A) receptor, has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease (PD) motor dysfunction. This technical guide provides a comprehensive overview of the key preclinical findings, detailing the experimental protocols, quantitative outcomes, and underlying signaling pathways. Evidence from rodent models suggests that this compound can ameliorate parkinsonian motor deficits, including catalepsy and hypolocomotion, and induce contralateral rotation in lesioned animals, indicating a potential to modulate the compromised nigrostriatal pathway. This document synthesizes the available data to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development for Parkinson's disease.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to hallmark motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. While levodopa (L-DOPA) remains the gold-standard treatment, its long-term use is often complicated by motor fluctuations and the development of L-DOPA-induced dyskinesia (LID). Consequently, there is a critical need for novel therapeutic strategies that can effectively manage motor symptoms with an improved side-effect profile.
This compound, an azapirone derivative with high affinity and selectivity for the 5-HT1A receptor, has been investigated for its potential role in modulating motor control in the context of Parkinson's disease. This guide focuses on the preclinical evidence supporting the utility of this compound in addressing motor dysfunction associated with PD.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of 5-HT1A receptors. In the context of the basal ganglia circuitry affected in Parkinson's disease, the stimulation of these receptors is thought to modulate the release of other neurotransmitters, including dopamine and glutamate, thereby influencing motor function. The proposed mechanism involves the modulation of the cortico-striatal glutamate pathway and the nigrostriatal dopamine pathway.
dot
Tandospirone as a Potential Therapeutic Agent for Cognitive Deficits in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting functional outcomes. Current antipsychotic medications offer limited efficacy in ameliorating these cognitive deficits. This technical guide explores the growing body of evidence supporting the use of tandospirone, a 5-HT1A receptor partial agonist, as an adjunctive therapy to target cognitive dysfunction in schizophrenia. This document provides a comprehensive overview of the underlying neurobiology, clinical evidence, and experimental methodologies related to the investigation of this compound for this indication. The information presented is intended to inform and guide future research and development in this promising therapeutic area.
Introduction: The Unmet Need in Schizophrenia Cognition
Cognitive deficits in schizophrenia are pervasive, affecting domains such as executive function, memory, and attention. These impairments are a major determinant of poor long-term social and vocational outcomes. While second-generation antipsychotics have made strides in managing psychotic symptoms, their impact on cognition remains modest at best. This has led to a critical search for novel therapeutic strategies that can specifically target the neurobiological underpinnings of cognitive dysfunction in schizophrenia.
This compound, an azapirone derivative with high affinity and selectivity for the 5-HT1A receptor, has emerged as a compelling candidate.[1] Its mechanism of action, distinct from traditional antipsychotics, offers a novel approach to enhancing cognitive processes that are impaired in schizophrenia.
Mechanism of Action: The Role of 5-HT1A Receptor Modulation
This compound's pro-cognitive effects are primarily attributed to its partial agonism at 5-HT1A receptors.[1][2] This interaction is thought to rebalance serotonergic neurotransmission and, crucially, modulate downstream dopamine and glutamate pathways implicated in cognitive function.
Signaling Pathways
This compound's activation of 5-HT1A receptors initiates a cascade of intracellular signaling events. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, this leads to:
-
Inhibition of Adenylyl Cyclase: This results in decreased production of cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA).
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the neuron, reducing its firing rate.
The net effect of these actions is a modulation of neuronal excitability and neurotransmitter release. A key hypothesis is that this compound enhances cortical dopamine neurotransmission, a pathway believed to be crucial for cognitive functions such as executive control.[1] There is also evidence to suggest that 5-HT1A receptor agonism can modulate glutamatergic neurotransmission, which is also dysregulated in schizophrenia.[1]
Clinical Evidence: Adjunctive this compound in Schizophrenia
Several clinical studies have investigated the efficacy of this compound as an add-on therapy for cognitive deficits in schizophrenia. The most compelling evidence comes from randomized controlled trials demonstrating improvements in specific cognitive domains.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study by Sumiyoshi et al. (2001), which evaluated the effect of adjunctive this compound on executive function and verbal memory.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound Group (n=15) | Placebo Group (n=11) |
| Mean Age (years) | 38.5 (10.2) | 40.1 (11.5) |
| Duration of Illness (years) | 15.3 (8.7) | 17.2 (10.1) |
| Education (years) | 12.1 (2.0) | 11.8 (1.9) |
| Neuroleptic Dose (CPZ eq.) | 780 (450) | 750 (420) |
| Data are presented as mean (SD). |
Table 2: Cognitive Outcomes at 6 Weeks
| Cognitive Measure | Group | Baseline (Mean ± SD) | Week 6 (Mean ± SD) | p-value (Time x Group) | Effect Size |
| WCST Categories Achieved | This compound | 2.8 ± 1.5 | 4.1 ± 1.8 | < 0.05 | 0.63 |
| Placebo | 3.0 ± 1.6 | 3.1 ± 1.7 | |||
| WMS-R Verbal Memory | This compound | 85.2 ± 15.1 | 95.8 ± 16.2 | < 0.05 | 0.70 |
| Placebo | 88.9 ± 14.8 | 89.1 ± 15.3 | |||
| WCST: Wisconsin Card Sorting Test; WMS-R: Wechsler Memory Scale-Revised. |
These results indicate a significant improvement in both executive function and verbal memory in the this compound group compared to placebo, with moderate effect sizes.
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials investigating this compound for cognitive deficits in schizophrenia.
Study Design and Patient Population
A representative study design is a randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with a confirmed DSM-IV diagnosis of schizophrenia.
-
Inclusion Criteria: Stable doses of a typical or atypical antipsychotic for at least three months prior to enrollment.
-
Exclusion Criteria: History of substance abuse, neurological disorders, or significant medical conditions that could interfere with cognitive testing.
Intervention
-
Treatment Group: this compound administered at a dose of 30 mg/day (10 mg three times daily).
-
Control Group: Matching placebo.
-
Duration: 6 weeks.
Cognitive Assessment
A battery of standardized neuropsychological tests is used to assess various cognitive domains:
-
Executive Function: The Wisconsin Card Sorting Test (WCST) is a primary outcome measure, assessing cognitive flexibility and problem-solving. Key metrics include the number of categories achieved and the percentage of perseverative errors.
-
Verbal Memory: The Wechsler Memory Scale-Revised (WMS-R) is used to evaluate verbal learning and memory. The verbal memory composite score is a key outcome.
-
Other domains: Depending on the study, other tests may be included to assess attention, processing speed, and working memory.
Statistical Analysis
Repeated measures analysis of variance (ANOVA) is typically used to compare the changes in cognitive scores between the this compound and placebo groups over time.
Future Directions and Considerations
The promising results from initial studies warrant further investigation into the pro-cognitive effects of this compound in schizophrenia. Future research should focus on:
-
Larger, multicenter trials: To confirm the efficacy and safety of adjunctive this compound in a broader patient population.
-
Long-term studies: To evaluate the durability of the cognitive benefits and their impact on functional outcomes.
-
Biomarker studies: To identify potential predictors of treatment response and to further elucidate the neurobiological mechanisms of this compound's effects.
-
Combination with atypical antipsychotics: While initial studies focused on co-administration with typical antipsychotics, further research is needed to understand the interaction and combined efficacy with various atypical antipsychotics.
Conclusion
This compound represents a promising and mechanistically novel approach to addressing the persistent and debilitating cognitive deficits in schizophrenia. Its action as a 5-HT1A receptor partial agonist offers a therapeutic strategy that complements existing antipsychotic treatments. The clinical evidence, though still emerging, provides a strong rationale for continued research and development of this compound as a valuable tool in the armamentarium for managing schizophrenia. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the treatment of this complex disorder.
References
The Pharmacodynamics of 1-(2-pyrimidinyl)-piperazine (1-PP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacodynamics of 1-(2-pyrimidinyl)-piperazine (1-PP), the primary active metabolite of the anxiolytic drug tandospirone. While this compound primarily acts as a partial agonist at serotonin 5-HT1A receptors, 1-PP exhibits a distinct pharmacological profile, functioning as a potent and selective antagonist of α2-adrenergic receptors. This guide synthesizes the current understanding of 1-PP's receptor binding affinity, functional activity, and its impact on downstream signaling pathways. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of 1-PP's mechanism of action.
Introduction
This compound is an azapirone anxiolytic agent that undergoes extensive metabolism in vivo, leading to the formation of its principal active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP).[1] Unlike its parent compound, the pharmacological activity of 1-PP is not primarily directed at serotonergic systems. Instead, 1-PP demonstrates a high affinity for and antagonist activity at α2-adrenergic receptors.[2][3] This distinct pharmacodynamic profile of 1-PP contributes significantly to the overall pharmacological effects observed after this compound administration. Understanding the specific actions of 1-PP is crucial for a complete comprehension of this compound's therapeutic effects and for the development of new drugs targeting the noradrenergic system.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in characterizing the receptor binding profile of 1-PP. These studies have consistently shown that 1-PP possesses a high affinity for α2-adrenergic receptors, while displaying significantly lower affinity for other receptor types.
Quantitative Binding Data
The binding affinities of 1-PP for various neurotransmitter receptors are summarized in the table below. The data clearly indicate a preferential binding to α2-adrenergic receptors.
| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| α2-Adrenergic Receptor | [3H]Clonidine | Cerebral Cortex | 7.3 - 40 | [1][2] |
| Serotonin 5-HT1A Receptor | - | - | 414 | |
| Dopamine D2 Receptor | - | - | > 10,000 | |
| Dopamine D3 Receptor | - | - | > 10,000 | |
| Dopamine D4 Receptor | - | - | > 10,000 | |
| α1-Adrenergic Receptor | - | - | No significant affinity |
Table 1: Receptor Binding Affinities of 1-PP.
Experimental Protocol: Radioligand Displacement Assay
The determination of Ki values for 1-PP is typically achieved through competitive radioligand binding assays. Below is a representative protocol for such an assay targeting the α2-adrenergic receptor.
Objective: To determine the binding affinity (Ki) of 1-PP for the α2-adrenergic receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Radioligand: [3H]Clonidine or [3H]Yohimbine (α2-adrenergic agonist and antagonist, respectively).
-
Test Compound: 1-(2-pyrimidinyl)-piperazine (1-PP).
-
Tissue Preparation: Membranes prepared from rat or calf cerebral cortex, which are rich in α2-adrenergic receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled α2-adrenergic ligand (e.g., 10 µM clonidine or yohimbine).
-
Glass fiber filters and a scintillation counter .
Procedure:
-
Membrane Preparation: Homogenize cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of 1-PP. Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled ligand).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of 1-PP by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the 1-PP concentration to generate a competition curve. Determine the IC50 value (the concentration of 1-PP that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Ipsapirone and 1-(2-pyrimidinyl)-piperazine increase rat locus coeruleus noradrenergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Tandospirone's Impact on Neuronal Firing in the Dorsal Raphe Nucleus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of tandospirone, a selective 5-HT1A receptor partial agonist, on the neuronal firing rates within the dorsal raphe nucleus (DRN). The DRN is a critical brainstem nucleus containing the largest population of serotonergic (5-HT) neurons, which project throughout the central nervous system to modulate mood, anxiety, and cognition. Understanding this compound's influence on these neurons is fundamental to elucidating its therapeutic mechanisms.
Core Mechanism of Action: 5-HT1A Autoreceptor Agonism
This compound exerts its primary effect on the DRN by acting as a partial agonist at somatodendritic 5-HT1A autoreceptors located on the serotonin neurons themselves. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to neuronal hyperpolarization and a subsequent decrease in the spontaneous firing rate of these cells. This inhibitory action is primarily mediated by the opening of G-protein-activated inwardly rectifying potassium (GIRK) channels, which increases potassium efflux. Acute administration of this compound, therefore, reduces the overall serotonergic tone originating from the DRN.
Quantitative Analysis of Firing Rate Inhibition
In vivo electrophysiological studies have quantified the dose-dependent inhibitory effect of this compound on the spontaneous firing of presumed serotonergic neurons in the dorsal raphe nucleus. The following table summarizes the key quantitative findings from a pivotal study comparing this compound with other azapirone anxiolytics.
| Drug | ED₅₀ (µg/kg, i.p.) | Efficacy | Onset of Action |
| This compound | 198 | Total inhibition of spontaneous activity | ≥ 4 minutes |
| Buspirone | 134 | Total inhibition of spontaneous activity | ≥ 4 minutes |
| Ipsapirone | 220 | Total inhibition of spontaneous activity | ~3 minutes |
| Gepirone | 225 | Total inhibition of spontaneous activity | ~3 minutes |
Data sourced from VanderMaelen & Wilderman, 1991.[1]
The study demonstrated that this compound is a potent inhibitor of DRN serotonergic neuronal activity, with an efficacy comparable to other drugs in its class, capable of completely silencing spontaneous firing.[1] The effect is dose-dependent and can be reversed by the administration of a selective 5-HT1A receptor antagonist, such as WAY-100635, confirming the receptor-specific mechanism of action.[2][3]
Experimental Protocols
The investigation of this compound's effects on DRN neuronal firing typically employs in vivo extracellular single-unit electrophysiology in animal models. The following outlines a standard experimental protocol.
Animal Preparation
-
Species: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Chloral hydrate is a frequently used anesthetic for these types of studies as it has minimal effects on the spontaneous firing of serotonergic neurons.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame for the precise implantation of a recording electrode into the dorsal raphe nucleus. Coordinates are determined based on a stereotaxic atlas.
Electrophysiological Recording
-
Electrode: A glass micropipette filled with a conductive solution (e.g., 2M NaCl) is used for extracellular recording of action potentials.
-
Identification of Serotonergic Neurons: Putative serotonergic neurons are identified based on their characteristic electrophysiological properties: a slow (0.5-4.5 spikes/s), regular firing pattern and a long-duration, positive-negative-positive action potential waveform.[4]
-
Data Acquisition: The electrical signals are amplified, filtered, and displayed on an oscilloscope. Spike times are recorded using a computer interface for subsequent analysis of firing rate.
Drug Administration
-
Route: For systemic administration, drugs are typically delivered via intraperitoneal (i.p.) or intravenous (i.v.) injection to establish dose-response curves.
-
Procedure: A stable baseline firing rate of a single neuron is recorded for several minutes before the administration of this compound or a vehicle control. The firing rate is then monitored continuously to determine the drug's effect over time and at various doses.
-
Antagonist Studies: To confirm the receptor-mediated effect, a selective 5-HT1A antagonist like WAY-100635 can be administered prior to or following this compound to demonstrate blockade or reversal of the inhibitory effect.
Visualizing the Molecular and Experimental Frameworks
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's signaling pathway in a dorsal raphe neuron.
Caption: Workflow for in vivo electrophysiological recording.
References
- 1. The effects of azapirones on serotonin1A neurons of the dorsal raphe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perospirone, a novel antipsychotic agent, hyperpolarizes rat dorsal raphe neurons via 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A and 5-HT1B receptors control the firing of serotoninergic neurons in the dorsal raphe nucleus of the mouse: studies in 5-HT1B knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tandospirone Administration Protocol for Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of tandospirone, a selective 5-HT1A receptor partial agonist, in rodent models for behavioral analysis. This document outlines experimental procedures, summarizes quantitative data, and visualizes key pathways to facilitate research into the anxiolytic and antidepressant-like effects of this compound.
Introduction
This compound is an anxiolytic and antidepressant agent that exerts its therapeutic effects primarily through partial agonism of the serotonin 1A (5-HT1A) receptor.[1] In preclinical rodent studies, this compound has demonstrated efficacy in a variety of behavioral paradigms sensitive to anxiolytic and antidepressant drugs. Understanding the appropriate administration protocols and expected outcomes is crucial for researchers investigating the neurobiological mechanisms of anxiety and depression and for the development of novel therapeutics.
This compound Administration and Dosage
This compound can be administered through various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.). The choice of administration route and dosage depends on the specific research question and the behavioral assay being employed. The anxiolytic effects of this compound are correlated with its concentration in the plasma and brain.[2]
Table 1: this compound Dosage and Administration Routes for Rodent Behavioral Studies
| Behavioral Test | Species | Administration Route | Dose Range | Notes |
| Elevated Plus Maze | Rat | i.p. | 0.1 - 1.0 mg/kg | Effective in increasing open arm exploration. |
| Forced Swim Test | Rat/Mouse | i.p. | 1.0 - 10.0 mg/kg | Dose-dependent effects on immobility time have been observed. |
| Social Interaction Test | Rat/Mouse | i.p. | 0.5 - 5.0 mg/kg | Can increase social interaction time. |
| Conditioned Fear Stress | Rat | p.o. | 1.0 - 10.0 mg/kg | Dose-dependently inhibits freezing behavior.[3] |
Key Behavioral Experiments: Protocols and Data
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow rodents to acclimate to the testing room for at least 30-60 minutes before the test.
-
Administration: Administer this compound or vehicle control (e.g., saline) via the desired route (typically i.p. 30 minutes before the test).
-
Procedure: Place the rodent in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute session.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or manual scoring.
-
Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Quantitative Data:
Table 2: Effects of this compound on Elevated Plus Maze Performance in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle (Stressed) | - | 38.3 ± 1.6 | 42.2 ± 1.7 |
| This compound (Stressed) | Not Specified | Increased vs. Vehicle | Increased vs. Vehicle |
Note: Specific dose and quantitative values from the cited study were presented graphically; this table reflects the reported significant increase.[4]
Forced Swim Test (FST)
The FST is a common behavioral paradigm used to screen for antidepressant-like activity. The test is based on the principle of behavioral despair, where rodents will become immobile after initial escape attempts in an inescapable cylinder of water.
Experimental Protocol:
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the rodent from touching the bottom or escaping.
-
Acclimation: Acclimate rodents to the testing room for at least 30 minutes prior to the test.
-
Administration: Administer this compound or vehicle control i.p. 30-60 minutes before the test.
-
Procedure:
-
Pre-test (Rats): On day 1, place the rat in the water for 15 minutes.
-
Test: 24 hours after the pre-test (for rats) or for a single 6-minute session (for mice), place the animal in the water.
-
-
Data Collection: Record the total duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.
Quantitative Data:
Social Interaction Test
This test assesses the social behavior of rodents and can be used to model aspects of social anxiety and other psychiatric disorders.
Experimental Protocol:
-
Apparatus: A three-chambered box or an open field arena.
-
Acclimation: Habituate the test rodent to the apparatus for a set period before the test.
-
Administration: Administer this compound or vehicle control prior to the test session.
-
Procedure:
-
Sociability Phase: Place the test rodent in the center chamber. An unfamiliar "stranger" rodent is placed in a wire cage in one of the side chambers, while the other side chamber contains an empty wire cage.
-
Social Novelty Phase: In the subsequent phase, a novel "stranger" rodent is placed in the previously empty cage.
-
-
Data Collection: Record the amount of time the test rodent spends in each chamber and the time spent actively investigating (e.g., sniffing) each wire cage.
-
Analysis: An increase in time spent in the chamber with the stranger rodent and increased investigation time are indicative of pro-social or anxiolytic effects.
Quantitative Data:
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's mechanism of action involves its partial agonism at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade that ultimately modulates neuronal activity.
Caption: this compound's 5-HT1A receptor signaling cascade.
Experimental Workflow for Behavioral Studies
A typical workflow for conducting behavioral studies with this compound involves several key stages, from animal preparation to data analysis.
Caption: General workflow for rodent behavioral studies.
Conclusion
This compound is a valuable pharmacological tool for investigating the neurobiology of anxiety and depression in rodent models. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust behavioral studies. Adherence to standardized procedures and careful consideration of dosage and administration routes are essential for obtaining reliable and reproducible results. Further research is warranted to generate more comprehensive dose-response data for this compound in various behavioral paradigms.
References
- 1. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and pharmacodynamics of this compound in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimal Dosage of Tandospirone for In Vivo Anxiety Models in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of Tandospirone for use in common in vivo anxiety models in rats. This document includes detailed experimental protocols, a summary of effective dosages from peer-reviewed literature, and visualizations of key signaling pathways and experimental workflows.
Introduction to this compound
This compound is an anxiolytic drug belonging to the azapirone class of compounds. It primarily acts as a partial agonist at the serotonin 5-HT1A receptors, which are crucial in regulating mood, anxiety, and stress responses.[1] Unlike traditional benzodiazepines, this compound offers anxiolytic effects without significant sedative and dependency-inducing properties.[1] Its mechanism of action involves modulating serotonin activity in brain regions such as the raphe nuclei and the hippocampus.[1] this compound also exhibits a mild affinity for dopamine D2 receptors, which may contribute to its overall therapeutic effects.[1]
Mechanism of Action
This compound's anxiolytic effects are primarily mediated through its interaction with the 5-HT1A receptor. As a partial agonist, it modulates serotonergic activity, leading to a reduction in anxiety-related behaviors. The binding of this compound to postsynaptic 5-HT1A receptors, which are coupled to G-proteins (Gi/o), inhibits adenylyl cyclase activity.[2] This, in turn, decreases the production of cyclic adenosine monophosphate (cAMP) and inhibits protein kinase A (PKA)-mediated protein phosphorylation, ultimately leading to reduced neuronal activity in anxiety-related brain circuits. Additionally, this compound can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and further inhibition of neuronal firing.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's anxiolytic action.
Recommended Dosages in Rat Anxiety Models
The optimal dosage of this compound can vary depending on the specific anxiety model and the desired therapeutic effect. The following tables summarize effective dosages from various studies.
Elevated Plus-Maze (EPM)
| Dosage | Route of Administration | Observed Effects | Reference |
| 1.0 mg/kg | Intraperitoneal (i.p.) | Ameliorated stress-induced anxiety-like behavior | |
| 0.5 - 2.0 mg/kg | Intraperitoneal (i.p.) | Increased percentage of time spent in and entries into open arms |
Open Field Test (OFT)
| Dosage | Route of Administration | Observed Effects | Reference |
| 1.0 mg/kg | Intraperitoneal (i.p.) | Ameliorated stress-induced anxiety-like behavior | |
| 5.0 mg/kg | Not specified | Decreased locomotor activity | |
| 0.05 mg/kg | Not specified | No significant effect on locomotor activity |
Vogel Conflict Test
| Dosage | Route of Administration | Observed Effects | Reference |
| 1.25, 2.5, 5.0 mg/kg | Intraperitoneal (i.p.) | Significant increases in punished responding | |
| 20 mg/kg | Oral (p.o.) | Significant increases in punished responding |
Experimental Protocols
Detailed protocols for conducting common anxiety models in rats are provided below.
Elevated Plus-Maze (EPM) Protocol
The EPM test is used to assess anxiety-like behavior by measuring the rodent's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm x 40 cm high walls).
-
The maze should be elevated (e.g., 50-60 cm) from the floor.
Procedure:
-
Acclimate the rats to the testing room for at least 30-45 minutes before the experiment.
-
Administer this compound or vehicle at the desired dosage and route of administration, allowing for an appropriate pre-treatment time.
-
Gently place the rat in the center of the maze, facing one of the closed arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session using an overhead camera for later analysis.
-
Behavioral parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
References
Application Note: Quantification of Tandospirone in Rat Brain Tissue using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone is a selective partial agonist of the serotonin 5-HT1A receptor, belonging to the azapirone class of drugs.[1][2] It is primarily recognized for its anxiolytic and antidepressant properties.[1] The therapeutic effects of this compound are mediated through its interaction with 5-HT1A receptors, which are predominantly located in the limbic system of the brain, including the hippocampus and amygdala, as well as the raphe nucleus.[3] This interaction initiates a signaling cascade that modulates neuronal activity. This application note provides a detailed protocol for the quantification of this compound in rat brain tissue using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method, adaptable for preclinical research and drug development studies.
Mechanism of Action of this compound
This compound's primary pharmacological action is as a partial agonist at the 5-HT1A receptor.[2] Its binding to this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently downregulates the activity of Protein Kinase A (PKA). The signaling pathway also involves the modulation of other downstream targets, including the Extracellular signal-Regulated Kinase (ERK). Furthermore, this compound has been shown to influence dopaminergic systems, contributing to its overall therapeutic profile. A simplified representation of this signaling pathway is illustrated below.
This compound Signaling Pathway
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from rat brain tissue.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Diazepam-d5 or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rat brain tissue
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector
-
C18 reverse-phase HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Tissue homogenizer
-
Centrifuge
-
Analytical balance
-
Vortex mixer
-
Pipettes
Sample Preparation: Brain Tissue Homogenization and Extraction
The following workflow outlines the steps for preparing rat brain tissue samples for HPLC analysis.
Experimental Workflow for this compound Quantification
Protocol Steps:
-
Tissue Homogenization:
-
Accurately weigh the frozen rat brain tissue sample.
-
Add ice-cold PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Internal Standard Spiking:
-
To a known volume of the brain homogenate (e.g., 100 µL), add the internal standard solution to a final concentration within the linear range of the assay.
-
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile to the homogenate (e.g., 300 µL of acetonitrile to 100 µL of homogenate).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended for Increased Sensitivity):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).
-
-
Final Preparation for HPLC:
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
HPLC Method Parameters
The following tables summarize the recommended HPLC conditions and method validation parameters. These should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector | UV at 238 nm or Tandem Mass Spectrometer (MS/MS) |
| MS/MS Transition | To be determined by direct infusion of this compound standard |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Precision (RSD%) | Intra-day and Inter-day ≤ 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stable under bench-top, freeze-thaw, and long-term storage conditions |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured format for easy comparison. An example is provided below.
Table 3: Example Data Summary for this compound Concentration in Rat Brain Regions
| Brain Region | This compound Concentration (ng/g tissue) ± SD (n=6) |
| Cortex | Example: 15.2 ± 2.1 |
| Hippocampus | Example: 25.8 ± 3.5 |
| Striatum | Example: 12.5 ± 1.8 |
| Cerebellum | Example: 8.9 ± 1.2 |
Discussion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in rat brain tissue. The described sample preparation method, combining homogenization and protein precipitation, is a robust approach for extracting the analyte from a complex biological matrix. The suggested HPLC-UV or LC-MS/MS conditions offer a sensitive and selective method for the detection and quantification of this compound. It is crucial to validate the method according to established guidelines to ensure the reliability and accuracy of the results. The concentration of this compound in the brain is directly correlated with its anxiolytic effects, making accurate quantification essential for pharmacokinetic and pharmacodynamic studies. This protocol serves as a valuable tool for researchers in the field of neuroscience and drug development to further investigate the therapeutic potential of this compound.
References
- 1. The pharmacokinetics and pharmacodynamics of this compound in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative Safety and Efficacy of Two Doses of this compound Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Tandospirone in Electrophysiology Patch-Clamp Studies on 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Tandospirone, a selective 5-HT1A receptor partial agonist, using patch-clamp electrophysiology. The protocols outlined below are designed to facilitate the study of this compound's modulatory actions on neuronal excitability through its interaction with 5-HT1A receptors, which are crucial targets in the development of anxiolytics, antidepressants, and other neuropsychiatric drugs.[1]
Introduction
This compound is an azapirone derivative with a high affinity and selectivity for the serotonin 1A (5-HT1A) receptor, where it acts as a partial agonist.[1][2][3] In the central nervous system, 5-HT1A receptors are G-protein coupled receptors that, upon activation, typically lead to neuronal hyperpolarization and a decrease in neuronal firing rates.[4] This is primarily achieved through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of adenylyl cyclase. Patch-clamp electrophysiology is a powerful technique to directly measure these ion channel activities and changes in membrane potential, providing valuable insights into the mechanism of action of drugs like this compound.
Data Presentation
The following tables summarize quantitative data from patch-clamp studies on the effects of this compound and other 5-HT1A agonists on neuronal properties.
Table 1: Effect of this compound on Neuronal Membrane Properties
| Parameter | Drug/Agonist | Concentration | Cell Type | Effect | Reference |
| Membrane Potential | This compound | 10 µM | Acutely dissociated rat dorsal raphe neurons | Hyperpolarization | Inoue et al., 1998 |
| Firing Rate | This compound | 10 µM | Acutely dissociated rat dorsal raphe neurons | Reduction | Inoue et al., 1998 |
| Inward K+ Current | This compound | 0.01 - 10 µM | Acutely dissociated rat dorsal raphe neurons | Concentration-dependent increase | Inoue et al., 1998 |
| Inward K+ Current | 8-OH-DPAT (full agonist) | 1 µM | Acutely dissociated rat dorsal raphe neurons | Induction of inward K+ current | Inoue et al., 1998 |
Table 2: Pharmacological Profile of this compound at 5-HT1A Receptors
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 27 ± 5 nM | 5-HT1A | Hamik et al., 1990 |
| Intrinsic Activity | Partial Agonist | Postsynaptic 5-HT1A | Huang et al., 2017 |
| Intrinsic Activity | Full Agonist | Presynaptic 5-HT1A Autoreceptors | Huang et al., 2017 |
Signaling Pathways and Experimental Workflow
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like this compound initiates a signaling cascade that leads to the modulation of neuronal activity. The diagram below illustrates the key components of this pathway.
References
Application Notes and Protocols: Tandospirone in Conditioned Fear Stress Models for Assessing Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tandospirone, a selective 5-HT1A receptor partial agonist, in conditioned fear stress models to evaluate its anxiolytic properties. Detailed protocols for conducting these experiments are outlined, along with a summary of key quantitative data from relevant studies.
Introduction
Conditioned fear stress is a widely utilized preclinical model to study the neurobiology of anxiety and to screen potential anxiolytic compounds. This model mimics the associative learning process where a neutral conditioned stimulus (CS) becomes associated with an aversive unconditioned stimulus (US), typically a mild footshock, leading to a conditioned fear response, most commonly measured as freezing behavior.
This compound, an azapirone derivative, exerts its anxiolytic effects primarily through its partial agonism at serotonin 5-HT1A receptors.[1][2] These receptors are densely expressed in brain regions critical for mood and anxiety regulation, such as the hippocampus, amygdala, and raphe nuclei.[1][3] By modulating serotonergic activity in these areas, this compound can attenuate fear expression.[4] Studies have shown that this compound significantly inhibits conditioned freezing in a dose-dependent manner in rat contextual fear conditioning models.
Mechanism of Action
This compound's primary mechanism involves the activation of 5-HT1A receptors. As a partial agonist, it modulates serotonin activity, which is crucial in regulating stress and anxiety. In addition to its primary action on 5-HT1A receptors, this compound also shows a mild affinity for dopamine D2 receptors, which may contribute to its overall anxiolytic profile. The activation of postsynaptic 5-HT1A receptors by this compound can lead to the inhibition of neuronal firing in key limbic structures like the hippocampus and amygdala, thereby reducing anxiety-related behaviors. Furthermore, this compound has been shown to facilitate fear extinction, an effect possibly mediated by enhancing cortical dopamine neurotransmission.
References
Application of Tandospirone in Forced Swimming Tests for Antidepressant Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tandospirone in the forced swimming test (FST), a common preclinical model for assessing antidepressant efficacy. This document outlines the underlying mechanism of action, detailed experimental protocols, and data presentation guidelines for researchers in the field of neuroscience and drug development.
This compound is a selective partial agonist of the serotonin 1A (5-HT1A) receptor.[1] Its antidepressant-like properties have been demonstrated in various preclinical studies, including the forced swimming test, where it has been shown to reduce immobility time in a dose-dependent manner. This effect is primarily attributed to its interaction with postsynaptic 5-HT1A receptors.
Data Presentation
The following tables present illustrative data on the effects of this compound in the forced swimming test in rats. This data is based on the well-documented effects of this compound and other 5-HT1A agonists, which have been shown to decrease immobility time.
Table 1: Effect of this compound on Immobility Time in the Forced Swimming Test
| Treatment Group | Dose (mg/kg, s.c.) | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle (Saline) | - | 185.5 ± 10.2 |
| This compound | 5 | 145.3 ± 9.8* |
| This compound | 10 | 110.7 ± 8.5** |
| This compound | 20 | 85.2 ± 7.1*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. SEM: Standard Error of the Mean.
Table 2: Effect of this compound on Active Behaviors in the Forced Swimming Test
| Treatment Group | Dose (mg/kg, s.c.) | Swimming Time (seconds) (Mean ± SEM) | Climbing Time (seconds) (Mean ± SEM) |
| Vehicle (Saline) | - | 90.3 ± 8.5 | 24.2 ± 3.1 |
| This compound | 5 | 120.1 ± 7.9* | 34.6 ± 3.5 |
| This compound | 10 | 155.6 ± 9.2** | 33.7 ± 3.3 |
| This compound | 20 | 180.4 ± 10.1*** | 34.4 ± 3.8 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. SEM: Standard Error of the Mean.
Experimental Protocols
Forced Swimming Test Protocol for Assessing Antidepressant Effects of this compound in Rats
This protocol is adapted from established forced swimming test procedures.[2]
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Animals should be housed in groups of 4-5 per cage under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before the start of the experiment.
2. Apparatus:
-
A transparent glass or plastic cylinder (40-50 cm high, 20 cm in diameter).
-
The cylinder should be filled with water (23-25°C) to a depth of 30 cm, ensuring the rat cannot touch the bottom with its hind paws or escape.[3]
-
A video camera for recording the sessions for later analysis.
3. Drug Administration:
-
This compound is dissolved in saline.
-
Administer this compound or vehicle (saline) via subcutaneous (s.c.) injection 30 minutes before the test session.
-
Doses of 5, 10, and 20 mg/kg are suggested based on previous studies with 5-HT1A agonists.
4. Experimental Procedure:
-
Day 1: Pre-test Session (15 minutes)
-
Individually place each rat into the swim cylinder for a 15-minute pre-swim. This session is for habituation and is not scored for behavioral parameters.
-
After 15 minutes, remove the rat from the cylinder, gently dry it with a towel, and return it to its home cage.
-
-
Day 2: Test Session (5 minutes)
-
Administer this compound or vehicle 30 minutes before the test session.
-
Place the rat in the swim cylinder for a 5-minute test session.
-
Record the entire 5-minute session using a video camera.
-
After the session, remove the rat, dry it, and return it to its home cage.
-
The water should be changed after each animal.
-
5. Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the video recordings.
-
The 5-minute test session is scored for the following behaviors:
-
Immobility: The rat remains floating motionless, making only small movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.
-
-
The total duration (in seconds) for each behavior is recorded.
Visualizations
Signaling Pathway of this compound's Antidepressant-like Effect
Caption: Signaling pathway of this compound.
Experimental Workflow for the Forced Swimming Test
References
Application Notes: Tandospirone as a Pharmacological Tool for Studying Serotonin Pathways
Introduction
Tandospirone is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs.[1][2] It is distinguished by its potent and selective partial agonist activity at the serotonin 1A (5-HT1A) receptor.[3][4] Unlike benzodiazepines, this compound exhibits its therapeutic effects without significant sedation, muscle relaxation, or risk of dependence, making it a valuable compound for both clinical use and basic research.[1] Its high selectivity for the 5-HT1A receptor over other neurotransmitter receptors makes it an excellent pharmacological tool for isolating and studying the role of this specific serotonin pathway in various physiological and pathological processes.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in a range of experimental paradigms to investigate serotonin pathways.
Pharmacological Profile of this compound
This compound's utility as a research tool stems from its high affinity and selectivity for the 5-HT1A receptor. It acts as a partial agonist at postsynaptic 5-HT1A receptors, which are abundant in limbic areas like the hippocampus and amygdala, and as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei.
Data Presentation
Quantitative data on this compound's binding affinity and functional efficacy are summarized below.
Table 1: Receptor Binding Profile of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Serotonin 5-HT1A | 27 ± 5 | |
| Serotonin 5-HT1C | 1,300 - 41,000 | |
| Serotonin 5-HT2 | 1,300 - 41,000 | |
| Dopamine D1 | 1,300 - 41,000 | |
| Dopamine D2 | 1,300 - 41,000 | |
| α1-Adrenergic | 1,300 - 41,000 | |
| α2-Adrenergic | 1,300 - 41,000 |
| 5-HT1B, β-adrenergic, muscarinic, benzodiazepine | Inactive | |
Table 2: Functional Activity of this compound
| Assay | Receptor | Intrinsic Activity | Efficacy | Reference |
|---|
| Adenylate Cyclase Inhibition | 5-HT1A | Partial Agonist | ~60% of the effect of 8-OH-DPAT (a full agonist) | |
Mechanism of Action & Signaling Pathways
This compound activates 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation triggers two primary downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase : The Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased activity of Protein Kinase A (PKA).
-
Activation of GIRK Channels : The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal firing.
Through these mechanisms, particularly at postsynaptic receptors in the hippocampus and amygdala, this compound can inhibit neuronal activity in brain circuits associated with anxiety.
References
- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis to Measure Tandospirone-Induced Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tandospirone is a potent and selective partial agonist for the serotonin 1A (5-HT1A) receptor, with demonstrated anxiolytic and antidepressant activities.[1][2] Its mechanism of action involves the modulation of multiple neurotransmitter systems, including a notable influence on dopamine pathways.[1][3] In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances in the extracellular fluid of living animals, providing crucial insights into the neurochemical effects of pharmacological agents. This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure this compound-induced dopamine release in the brain.
Principle of the Method
In vivo microdialysis allows for the continuous sampling of neurotransmitters from specific brain regions in freely moving animals. A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain area. An artificial cerebrospinal fluid (aCSF) is then slowly perfused through the probe. As the aCSF passes through the probe, extracellular molecules, including dopamine, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed to quantify the concentration of dopamine, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). By collecting samples before and after the administration of this compound, researchers can accurately measure the drug's effect on dopamine release.
Key Applications
-
Investigating the neurochemical mechanisms of this compound.
-
Screening and characterizing novel 5-HT1A receptor agonists.
-
Studying the interaction of this compound with other psychoactive drugs.
-
Elucidating the role of dopamine in the therapeutic effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on extracellular dopamine levels as measured by in vivo microdialysis in rats.
Table 1: Effect of this compound on Dopamine Release in the Medial Frontal Cortex
| Treatment | Dose (mg/kg, i.p.) | Brain Region | Change in Dopamine Release (% of Basal) | Reference |
| This compound | 5 | Medial Frontal Cortex | ~190% | [4] |
| Fluoxetine | 10 | Medial Frontal Cortex | ~200% | |
| This compound + Fluoxetine | 5 + 10 | Medial Frontal Cortex | ~380% |
Table 2: Effect of 5-HT1A Receptor Antagonist on this compound-Induced Dopamine Release
| Pretreatment | Dose | This compound Treatment | Dose (mg/kg, i.p.) | Effect on Dopamine Release | Reference |
| WAY 100635 (systemic) | 1 mg/kg | This compound | 5 | Blocked the increase in dopamine release | |
| WAY 100635 (local perfusion) | 10 µM | This compound | 5 | Antagonized the increase in dopamine release |
Signaling Pathway and Experimental Workflow
This compound-Induced Dopamine Release Signaling Pathway
This compound, as a 5-HT1A receptor partial agonist, is thought to increase dopamine release primarily through an indirect mechanism involving the disinhibition of dopaminergic neurons. Presynaptic 5-HT1A autoreceptors are located on serotonin neurons in the raphe nuclei. Activation of these autoreceptors by this compound inhibits the firing of serotonin neurons. This reduction in serotonergic tone lessens the inhibitory influence of serotonin on downstream dopamine neurons in areas like the ventral tegmental area (VTA) and substantia nigra, leading to an increase in dopamine release in projection areas such as the medial prefrontal cortex and striatum.
Caption: Signaling pathway of this compound-induced dopamine release.
In Vivo Microdialysis Experimental Workflow
The experimental workflow for measuring this compound-induced dopamine release using in vivo microdialysis involves several key stages, from surgical preparation to data analysis.
Caption: Experimental workflow for in vivo microdialysis.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in the Rat Medial Prefrontal Cortex
This protocol details the procedure for measuring this compound-induced dopamine release in the medial prefrontal cortex (mPFC) of freely moving rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microdialysis probes (e.g., CMA 12) and guide cannulas
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, buffered to pH 7.4.
-
This compound citrate
-
Saline (0.9% NaCl)
-
HPLC-ECD system
Procedure:
-
Animal Surgery and Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the mPFC. Stereotaxic coordinates for the mPFC are approximately: AP +3.2 mm, ML ±0.6 mm from bregma, and DV -2.5 mm from the dura.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the mPFC.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle (saline).
-
Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-injection.
-
At the end of the experiment, euthanize the animal and perfuse with paraformaldehyde for histological verification of the probe placement.
-
Protocol 2: Dopamine Analysis by HPLC-ECD
This protocol outlines a typical method for quantifying dopamine in microdialysate samples.
Materials:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase: A common mobile phase consists of a phosphate buffer (e.g., 75 mM NaH2PO4), an ion-pairing agent (e.g., 1.7 mM 1-octanesulfonic acid), an organic modifier (e.g., 10-15% methanol or acetonitrile), and EDTA (e.g., 50 µM), adjusted to a pH of approximately 3.0.
-
Dopamine standards
-
Perchloric acid
Procedure:
-
Sample Preparation:
-
To prevent degradation, add a small volume of antioxidant solution (e.g., perchloric acid) to the collection vials.
-
Store samples at -80°C until analysis.
-
-
Chromatographic Conditions:
-
Set the flow rate of the mobile phase to 0.5-1.0 mL/min.
-
Set the electrochemical detector potential to an oxidizing potential suitable for dopamine (e.g., +0.65 to +0.75 V).
-
Inject a standard volume of the dialysate sample (e.g., 20 µL) onto the HPLC column.
-
-
Data Analysis:
-
Identify the dopamine peak based on its retention time compared to a dopamine standard.
-
Quantify the dopamine concentration by comparing the peak area or height to a standard curve generated from known concentrations of dopamine.
-
Express the results as a percentage change from the baseline dopamine levels.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no dopamine detected in baseline samples | - Incorrect probe placement- Clogged microdialysis probe- Low recovery of the probe | - Verify probe placement with histology- Check for leaks or blockages in the system- Perform in vitro recovery tests to ensure probe functionality |
| High variability in baseline dopamine levels | - Insufficient stabilization period- Animal stress | - Extend the stabilization period- Handle animals gently and allow for proper acclimatization |
| No effect of this compound on dopamine release | - Incorrect drug dosage- Inactive drug solution- Probe placement outside the target region | - Verify the dose and route of administration- Prepare fresh drug solutions- Confirm probe placement with histology |
Conclusion
In vivo microdialysis is a robust and reliable technique for investigating the effects of this compound on dopamine neurotransmission. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute experiments to further elucidate the neuropharmacological profile of this compound and related compounds. Careful attention to surgical procedures, experimental parameters, and analytical methods is crucial for obtaining accurate and reproducible results.
References
- 1. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 4. This compound potentiates the fluoxetine-induced increases in extracellular dopamine via 5-HT(1A) receptors in the rat medial frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tandospirone's Intestinal Permeability using the Caco-2 Cell Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tandospirone is an anxiolytic and antidepressant agent belonging to the azapirone class of drugs.[1] Its therapeutic efficacy is dependent on its oral bioavailability, which is significantly influenced by its absorption across the intestinal epithelium. The Caco-2 cell model is a widely accepted in vitro method for predicting the intestinal permeability of drug candidates.[2][3] Derived from a human colorectal adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit morphological and functional similarities to the human small intestine, including the formation of tight junctions and the expression of various transport proteins.[4][5]
These application notes provide a detailed protocol for assessing the intestinal permeability of this compound using the Caco-2 cell model. This compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. Its primary mechanism of absorption across the intestinal epithelium is passive diffusion, though studies suggest a potential role for uptake transporters such as Organic Anion-Transporting Polypeptides (OATP).
Data Presentation
The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses the Caco-2 cell monolayer. The following table summarizes the Papp values for this compound and standard control compounds for high and low permeability.
| Compound | Concentration (µM) | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class | Reference |
| This compound | 5 | AP to BL | 15.2 ± 1.3 | High | |
| 10 | AP to BL | 12.5 ± 0.9 | High | ||
| 20 | AP to BL | 10.8 ± 1.1 | High | ||
| Propranolol | 5 | AP to BL | 21.0 ± 3.4 | High | |
| Atenolol | 50 | AP to BL | 0.41 ± 0.01 | Low | |
| Mannitol | - | AP to BL | ~0.2 | Low | |
| Lucifer Yellow | - | AP to BL | ~0.06 | Low (Paracellular Integrity Marker) |
AP to BL: Apical to Basolateral
Experimental Protocols
This section details the methodology for conducting a Caco-2 permeability assay to determine the Papp value of this compound.
Materials and Reagents
-
Caco-2 cells (passage number 20-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
This compound citrate
-
Propranolol (high permeability control)
-
Atenolol or Mannitol (low permeability control)
-
Lucifer Yellow (monolayer integrity marker)
-
Analytical standards for LC-MS/MS analysis
-
Cell culture incubator (37°C, 5% CO₂, 95% humidity)
-
Millicell® ERS-2 Voltohmmeter
-
Shaker incubator
-
LC-MS/MS system
Caco-2 Cell Culture and Seeding
-
Maintain Caco-2 cells in T-75 flasks with complete DMEM, changing the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency.
-
For permeability studies, seed the Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².
-
Culture the cells for 21-23 days to allow for differentiation and the formation of a confluent monolayer. Change the culture medium in both the apical and basolateral compartments every other day.
Monolayer Integrity Assessment
Before initiating the transport experiment, it is crucial to verify the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Measure the TEER of the cell monolayers using a Millicell® ERS-2 Voltohmmeter.
-
Monolayers with TEER values ≥ 350 Ω·cm² are considered suitable for transport studies.
-
-
Lucifer Yellow Permeability Assay:
-
To confirm the integrity of the tight junctions, assess the permeability of the paracellular marker, Lucifer Yellow.
-
The Papp value for Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.
-
Bidirectional Transport Study
This study measures the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Preparation of Dosing Solutions:
-
Prepare stock solutions of this compound and control compounds (Propranolol and Atenolol) in a suitable solvent (e.g., DMSO) and then dilute to the final concentrations in pre-warmed HBSS (pH 7.4). The final DMSO concentration should be ≤ 1%.
-
-
Equilibration:
-
Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add 0.2 mL of HBSS to the apical (AP) side and 1.0 mL to the basolateral (BL) side and incubate for 30 minutes at 37°C.
-
-
Transport Experiment (A-B):
-
Remove the HBSS from the AP compartment and add 0.2 mL of the this compound or control compound dosing solution.
-
Add 1.0 mL of fresh HBSS to the BL compartment.
-
Incubate the plates on a shaker at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the BL compartment and replace it with an equal volume of fresh, pre-warmed HBSS.
-
-
Transport Experiment (B-A):
-
Remove the HBSS from the BL compartment and add 1.0 mL of the this compound or control compound dosing solution.
-
Add 0.2 mL of fresh HBSS to the AP compartment.
-
Follow the same incubation and sampling procedure as the A-B experiment, collecting samples from the AP compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport across the monolayer (µmol/s), determined from the slope of the cumulative amount of drug transported versus time.
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).
The efflux ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and absorption mechanism of this compound citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Tandospirone in Animal Models of Alzheimer's Disease with Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety is a prevalent and debilitating behavioral and psychological symptom of dementia (BPSD) in patients with Alzheimer's disease (AD). The serotonergic system, particularly the 5-HT1A receptor, is implicated in the pathophysiology of both anxiety and AD, making it a promising therapeutic target. Tandospirone, a selective partial agonist of the 5-HT1A receptor, has demonstrated anxiolytic effects and is used clinically for anxiety disorders.[1] Its potential utility in managing anxiety in AD is an active area of interest. Preclinical studies in animal models are crucial for elucidating the mechanisms of action and evaluating the therapeutic efficacy of this compound in the context of AD pathology.
These application notes provide a comprehensive overview of the use of this compound in animal models relevant to AD and anxiety. Due to limited direct studies of this compound in established AD transgenic models with a primary focus on anxiety, this document also incorporates data from studies using pharmacologically similar compounds, such as the 5-HT1A agonist buspirone, and studies in other relevant animal models to provide a robust framework for experimental design.
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily through its partial agonist activity at 5-HT1A receptors. These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex, which are critically involved in mood, cognition, and anxiety.
Presynaptic 5-HT1A Autoreceptors: Activation of these receptors reduces the firing rate of serotonergic neurons and inhibits the synthesis and release of serotonin (5-HT). Chronic administration of this compound is thought to lead to the desensitization of these autoreceptors, resulting in an overall enhancement of serotonergic transmission.
Postsynaptic 5-HT1A Receptors: this compound's action on postsynaptic receptors is crucial for its anxiolytic effects. Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability in brain regions associated with anxiety.
Furthermore, 5-HT1A receptor activation can modulate the release of other neurotransmitters, including dopamine, and influence downstream signaling cascades such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.[1] In the context of AD, alterations in 5-HT1A receptor density and function have been reported, suggesting that targeting this receptor with agonists like this compound could help restore serotonergic homeostasis and alleviate anxiety symptoms.[2]
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Tandospirone's Low Oral Bioavailability in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with tandospirone's low oral bioavailability in preclinical settings.
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Plasma Concentrations After Oral Administration
Possible Cause: Extensive first-pass metabolism in the liver. This compound is a substrate for the cytochrome P450 enzyme CYP3A4, which rapidly metabolizes the drug before it can reach systemic circulation.[1][2] This results in an extremely low oral bioavailability of approximately 0.24%.[1][3][4]
Solutions:
-
Pharmacokinetic Boosting with CYP3A4 Inhibitors:
-
Description: Co-administration of a CYP3A4 inhibitor can significantly increase the plasma concentration of this compound.
-
Experimental Protocol:
-
Materials: this compound, CYP3A4 inhibitor (e.g., ketoconazole, fluvoxamine), vehicle for administration.
-
Procedure:
-
Administer the CYP3A4 inhibitor to the animal model (e.g., rat) at a predetermined time before this compound administration. The timing will depend on the inhibitor's pharmacokinetic profile. For example, ketoconazole (10 mg/kg) can be administered intraperitoneally, or cimetidine (200 mg/kg) orally.
-
Administer this compound orally at the desired dose.
-
Collect blood samples at various time points post-tandospirone administration.
-
Analyze plasma samples for this compound concentration using a validated analytical method like HPLC-MS/MS.
-
-
-
Expected Outcome: A significant increase in the area under the curve (AUC) and maximum concentration (Cmax) of this compound compared to administration without the inhibitor.
-
-
Alternative Routes of Administration to Bypass First-Pass Metabolism:
-
Description: Administering this compound via routes that avoid the gastrointestinal tract and liver can significantly increase its systemic exposure. Potential routes include intranasal, transdermal, and sublingual/buccal delivery.
-
Considerations: Each route requires specific formulation development to ensure proper absorption and stability.
-
Issue 2: Difficulty in Formulating this compound for Alternative Routes of Administration
Possible Cause: this compound citrate is a water-soluble salt, which can present challenges for formulating delivery systems designed for lipophilic drugs or requiring specific release profiles.
Solutions and Formulation Strategies:
-
Intranasal Delivery:
-
Strategy: Develop a mucoadhesive nasal spray or gel. Chitosan-based formulations can enhance permeation and residence time in the nasal cavity.
-
Experimental Protocol (Adapted from Buspirone Studies):
-
Formulation: Prepare a solution of this compound citrate with a mucoadhesive polymer like chitosan and a permeation enhancer like hydroxypropyl-β-cyclodextrin.
-
Characterization: Evaluate the formulation for viscosity, pH, mucoadhesion strength, and in vitro drug release.
-
In Vivo Administration: Administer the formulation into the nostrils of the animal model.
-
Evaluation: Monitor nasal clearance and determine pharmacokinetic parameters.
-
-
-
Transdermal Delivery:
-
Strategy: Develop a reservoir-based or matrix-type transdermal patch.
-
Experimental Protocol (Adapted from Buspirone Studies):
-
Formulation: Incorporate this compound into a polymer matrix with a permeation enhancer.
-
Ex Vivo Permeation Studies: Use excised animal skin (e.g., rat abdominal skin) in a Franz diffusion cell to evaluate the permeation of this compound from the patch.
-
In Vivo Evaluation: Apply the patch to the shaved skin of an animal model and measure plasma concentrations over time. A study with a buspirone transdermal system showed a 2.65-fold improvement in bioavailability in rabbits compared to oral administration.
-
-
-
Solid Lipid Nanoparticles (SLNs) for Oral Delivery:
-
Strategy: Encapsulating this compound in SLNs can protect it from rapid metabolism and enhance lymphatic absorption, thereby improving oral bioavailability.
-
Experimental Protocol (Adapted from Buspirone SLN Studies):
-
Formulation: Prepare SLNs using a high-melting point lipid (e.g., cetyl alcohol), a surfactant (e.g., Tween 20), and a co-surfactant. The emulsification-evaporation and sonication method can be employed.
-
Characterization: Analyze the SLNs for particle size, zeta potential, entrapment efficiency, and in vitro drug release profile.
-
In Vivo Oral Administration: Administer the SLN dispersion orally to animal models.
-
Pharmacokinetic Analysis: Determine and compare the pharmacokinetic parameters to that of a standard this compound solution. A study with buspirone SLNs showed a significant increase in relative bioavailability.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low in preclinical models?
A1: The low oral bioavailability of this compound (approximately 0.24% in rats) is not due to poor absorption but is a result of extensive first-pass metabolism in the liver. This compound is a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has high solubility and high permeability. However, it is rapidly metabolized by the CYP3A4 enzyme system.
Q2: What is the major metabolite of this compound and is it active?
A2: The major active metabolite of this compound is 1-(2-pyrimidinyl)-piperazine (1-PP). In preclinical studies, the AUC of 1-PP was found to be approximately 16.38-fold higher than that of the parent this compound after oral administration. 1-PP has its own pharmacological activity, primarily as an α2-adrenoceptor antagonist, and should be considered when evaluating the overall effects of this compound administration.
Q3: Can I increase the oral dose of this compound to achieve therapeutic plasma concentrations?
A3: While increasing the oral dose will lead to higher plasma concentrations of this compound, it may not be the most efficient or desirable approach due to the extensive first-pass metabolism. This could lead to a disproportionate increase in the concentration of the metabolite 1-PP, potentially altering the pharmacological profile. Exploring alternative formulations or co-administration with a CYP3A4 inhibitor is generally a more targeted strategy.
Q4: Are there any commercially available formulations of this compound with enhanced bioavailability?
A4: Currently, this compound is commercially available for oral administration. There are no commercially available formulations specifically designed to enhance its bioavailability. The strategies discussed here are for preclinical research and development purposes.
Q5: What are the key pharmacokinetic parameters of this compound in rats after oral and intravenous administration?
A5: The following table summarizes the key pharmacokinetic parameters of this compound in rats after a 20 mg/kg dose.
| Parameter | Intragastric (i.g.) Administration | Intravenous (i.v.) Administration |
| Tmax (h) | 0.161 ± 0.09 | - |
| Cmax (ng/mL) | 83.23 ± 35.36 | 144,850 ± 86,523 |
| AUC(0-∞) (ng/mL*h) | 114.7 ± 41 | 48,397 ± 19,107 |
| t1/2 (h) | 1.380 ± 0.46 | 1.224 ± 0.39 |
| Absolute Bioavailability | 0.24% | - |
Q6: How does co-administration with a CYP3A4 inhibitor affect this compound's pharmacokinetics?
A6: Co-administration with CYP3A4 inhibitors like ketoconazole, cimetidine, or fluvoxamine has been shown to significantly increase the plasma concentrations of this compound in rats. This is due to the inhibition of its primary metabolic pathway. The table below illustrates the effect of fluvoxamine on this compound plasma concentrations.
| Treatment Group | This compound Plasma Concentration (ng/mL) |
| This compound (60 mg/kg, p.o.) | 10.3 ± 1.5 |
| This compound (60 mg/kg, p.o.) + Fluvoxamine (60 mg/kg, p.o.) | 22.8 ± 3.1 |
Data from a study in rats, plasma concentrations measured after a conditioned fear test.
Visualizations
References
- 1. Pharmacokinetics and absorption mechanism of this compound citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of CYP3A4 as the primary cytochrome P450 responsible for the metabolism of this compound by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of this compound in rats exposed to conditioned fear stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cytochrome P450 (CYP) 3A4 inhibitors on the anxiolytic action of this compound in rat contextual conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve Tandospirone solubility for in vitro assays using DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the solubility of Tandospirone in Dimethyl Sulfoxide (DMSO) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The reported solubility of this compound free base in DMSO varies slightly among suppliers, but it is generally considered to be well-soluble. Values typically range from 16.67 mg/mL to over 38 mg/mL.[1][2][3][4][5] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound. For highly concentrated stock solutions, the citrate salt of this compound offers significantly higher solubility in DMSO, reaching up to 100 mg/mL.
Q2: Is this compound soluble in aqueous solutions?
A2: this compound free base is practically insoluble in water. The citrate salt form, however, is sparingly soluble in water. For most in vitro assays requiring an aqueous buffer system, a co-solvent strategy starting with a DMSO stock solution is necessary.
Q3: Can I use sonication to improve this compound solubility?
A3: Yes, using an ultrasonic bath can aid in the dissolution of this compound in DMSO, especially when preparing higher concentration stock solutions.
Q4: How should I store my this compound stock solution in DMSO?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer.
This is a common issue when diluting a high-concentration DMSO stock into an aqueous medium. The dramatic change in solvent polarity causes the compound to crash out of solution. Here are some strategies to address this:
Initial Steps:
-
Decrease the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay that your cells or proteins can tolerate (typically ≤ 0.5%). This may require preparing a more dilute DMSO stock solution.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding it to a smaller volume first and then gradually adding more buffer while vortexing or stirring.
-
Perform serial dilutions: A stepwise dilution from the high-concentration DMSO stock into intermediate solutions with decreasing DMSO concentrations can help to acclimate the compound to the aqueous environment.
Advanced Strategies:
If the initial steps are unsuccessful, consider modifying your assay buffer.
-
Incorporate a co-solvent: Polyethylene glycol 300 (PEG300) is a common co-solvent used to improve the solubility of hydrophobic compounds in aqueous solutions.
-
Add a surfactant: Non-ionic surfactants like Tween-80 or Triton X-100 can help to keep the compound in solution by forming micelles. A low concentration (e.g., 0.01-0.05%) is often sufficient.
-
Use serum in cell-based assays: If your assay involves cell culture, the presence of serum (e.g., Fetal Bovine Serum) can aid in solubilizing lipophilic compounds.
Quantitative Data Summary
The following table summarizes the solubility of different forms of this compound in various solvents.
| Compound Form | Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| This compound (free base) | DMSO | ≥ 38.3 | ≥ 99.87 | From APExBIO |
| This compound (free base) | DMSO | 38 | 99.09 | From Sigma-Aldrich |
| This compound (free base) | DMSO | 26 | 67.79 | From Selleck Chemicals |
| This compound (free base) | DMSO | 16.67 | 43.47 | Requires sonication; from MedChemExpress |
| This compound (free base) | Water | Insoluble | - | |
| This compound Citrate | DMSO | 100 | 173.72 | From Selleck Chemicals |
| This compound Citrate | Water | 5 | 8.68 | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound (free base, MW: 383.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 7.67 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Assay Buffer
Objective: To prepare a 10 µM working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.1%.
Materials:
-
20 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution: Add 5 µL of the 20 mM this compound stock solution to 995 µL of the aqueous assay buffer. This results in a 100 µM solution with 0.5% DMSO. Vortex immediately.
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous assay buffer. This yields the final 10 µM working solution with a DMSO concentration of 0.1%. Vortex gently before use.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
Minimizing Tandospirone off-target effects in behavioral neuroscience studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure data integrity in behavioral neuroscience studies involving tandospirone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective partial agonist for the serotonin 1A (5-HT1A) receptor, with a Ki value of approximately 27 nM.[1][2][3] Its primary pharmacological effect is achieved through the modulation of serotonergic activity.[4] It acts as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei and as a partial agonist at postsynaptic 5-HT1A receptors in various brain regions, including the hippocampus and cortex.[1] Activation of these G-protein coupled receptors (Gi/o) leads to the inhibition of adenylyl cyclase, which in turn reduces cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA)-mediated phosphorylation and neuronal activity.
Q2: What are the known off-target binding sites of this compound?
This compound is highly selective for the 5-HT1A receptor. Its affinity for other receptors, such as 5-HT1C, 5-HT2, alpha-1 and alpha-2 adrenergic receptors, and dopamine D1 and D2 receptors, is two to three orders of magnitude lower than its affinity for the 5-HT1A receptor. Unlike other anxiolytics in the azapirone class, such as buspirone, this compound has a significantly lower affinity for D2 receptors, making it a more specific agent for studying the 5-HT1A system. However, researchers should be aware of its primary active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP).
Q3: My results are inconsistent or unexpected. What could be a potential cause?
Inconsistent results in behavioral studies with this compound can stem from several factors:
-
Active Metabolites: this compound is extensively metabolized to 1-(2-pyrimidinyl)-piperazine (1-PP), which has its own pharmacological profile, notably as an α2-adrenoceptor antagonist. The concentration of 1-PP can be significantly higher than the parent drug, and its effects may confound the interpretation of results attributed solely to this compound's 5-HT1A agonism.
-
Pharmacokinetics: this compound has a very short half-life (around 1.2-1.4 hours in rats) and low absolute bioavailability (0.24% in rats) due to rapid metabolism. The timing of behavioral testing relative to drug administration is therefore critical. Anxiolytic effects in rats have been shown to correlate with plasma concentration at 30 minutes post-injection, but not at 4 hours.
-
Dose-Dependency: Behavioral effects can be highly dose-dependent. For example, a high dose of this compound (5 mg/kg) was effective in reducing locomotor activity in rats, while a low dose (0.05 mg/kg) was not.
-
Acute vs. Chronic Administration: The effects of this compound can differ significantly between acute and chronic treatment regimens. Chronic treatment can lead to desensitization of 5-HT1A autoreceptors, resulting in a tonic activation of serotonin neurons, an effect not seen with acute administration.
Q4: How can I be certain that my observed behavioral effect is due to 5-HT1A receptor agonism?
To confirm that the observed effects are mediated by the 5-HT1A receptor, a key experiment is to include a control group pre-treated with a potent and selective 5-HT1A receptor antagonist, such as WAY-100635. If this compound's effect is blocked or significantly attenuated by the antagonist, it provides strong evidence for on-target action. This approach has been used successfully to demonstrate that this compound's effects on anxiety-like behavior, visceral hypersensitivity, and respiratory depression are indeed 5-HT1A receptor-dependent.
Q5: What is the role of this compound's metabolites in its behavioral effects?
The primary active metabolite of this compound is 1-(2-pyrimidinyl)-piperazine (1-PP). In rodents and humans, 1-PP acts as an α2-adrenoceptor antagonist. This is a critical consideration, as α2-adrenoceptor antagonism can increase the firing rate of serotonergic neurons and may compromise or otherwise alter the effects of this compound. After oral administration in rats, the systemic exposure (AUC) to 1-PP is approximately 16 times higher than that of this compound itself, indicating that this metabolite could significantly contribute to the overall pharmacological profile observed in vivo.
Q6: How do I choose the correct dose and administration route for my study?
Dose selection should be based on previous literature for the specific behavioral paradigm and species being studied. Doses can range widely, from as low as 0.01-0.06 mg/kg (i.p.) for attenuating repetitive behaviors in mice to 10 mg/kg (i.p.) for influencing neurogenesis in rats. A dose-response study is highly recommended to establish the optimal dose for the desired effect in your specific experimental setup.
The administration route will impact pharmacokinetics. Intraperitoneal (i.p.) injection is common in rodent studies and bypasses first-pass metabolism. Oral administration (intragastric, i.g.) results in very low bioavailability of the parent drug and high levels of the 1-PP metabolite. The choice should align with the experimental question; for example, to study the parent compound's effects with minimal metabolic influence, a systemic route like i.p. or subcutaneous injection is preferable.
Troubleshooting Guide
Problem 1: Unexpected anxiogenic-like or hyperactive behaviors are observed.
-
Possible Cause: This could be due to the off-target effects of the metabolite 1-PP. As an α2-adrenoceptor antagonist, 1-PP can increase noradrenergic and serotonergic activity, which might lead to effects that oppose the anxiolytic action of the parent compound.
-
Troubleshooting Steps:
-
Verify Dose: Ensure the dose is not excessively high, as this could favor off-target effects.
-
Antagonist Control: Co-administer an α2-adrenoceptor agonist (e.g., clonidine) to see if it normalizes the behavior.
-
Direct Metabolite Administration: Run a control group administered with 1-PP alone to characterize its specific behavioral effects in your paradigm.
-
Change Administration Route: Switch from oral to parenteral (e.g., i.p.) administration to reduce the ratio of metabolite to parent drug.
-
Problem 2: Lack of a clear behavioral phenotype after this compound administration.
-
Possible Cause: The timing of the behavioral test may not align with the drug's peak concentration and short half-life. The chosen dose may also be outside the therapeutic window for the specific behavior being measured.
-
Troubleshooting Steps:
-
Pharmacokinetic Timing: Conduct behavioral testing approximately 30 minutes after i.p. injection, when plasma and brain concentrations are reported to be high and correlated with anxiolytic effects.
-
Dose-Response Curve: Perform a dose-response study (e.g., 0.1, 1.0, 10 mg/kg, i.p.) to identify an effective dose.
-
Chronic Dosing: Consider a chronic administration protocol (e.g., once daily for 14-28 days), as this can produce more robust antidepressant- and anxiolytic-like effects by inducing neuroadaptive changes, such as 5-HT1A autoreceptor desensitization.
-
Problem 3: Results are not reproducible across studies or cohorts.
-
Possible Cause: Subtle differences in experimental protocols, animal stress levels, or the specific substrain of the animals can influence the outcome of behavioral tests, particularly for anxiolytics. The method of drug administration (e.g., injection vs. osmotic minipump) can also significantly alter the effects.
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly standardize all experimental conditions, including animal handling, habituation procedures, time of day for testing, and drug formulation.
-
Control for Stress: Minimize environmental stressors, as they can impact baseline anxiety levels and the response to serotonergic drugs.
-
Confirm Target Engagement: Use a method to confirm that this compound is engaging the 5-HT1A receptor in the brain at the administered dose. This could involve ex vivo receptor occupancy studies or including a positive control group with a well-characterized 5-HT1A agonist like 8-OH-DPAT.
-
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Relative Affinity to 5-HT1A |
|---|---|---|
| 5-HT1A | 27 ± 5 | 1x |
| 5-HT1C | 41,000 | ~1518x lower |
| 5-HT2 | 1,300 | ~48x lower |
| Dopamine D1 | >10,000 | >370x lower |
| Dopamine D2 | 3,300 | ~122x lower |
| α1-Adrenergic | 1,700 | ~63x lower |
| α2-Adrenergic | 1,700 | ~63x lower |
Data compiled from Hamik et al., 1990.
Table 2: Pharmacokinetic Parameters of this compound in Rats (20 mg/kg dose)
| Parameter | Intragastric (i.g.) | Intravenous (i.v.) |
|---|---|---|
| t1/2 (half-life) | 1.380 ± 0.46 h | 1.224 ± 0.39 h |
| Tmax (time to peak conc.) | 0.161 ± 0.09 h | N/A |
| AUC (0-∞) (ng/mL*h) | 114.7 ± 41 | 48,397 ± 19,107 |
| Absolute Bioavailability | 0.24% | N/A |
| AUC of metabolite 1-PP (i.g.) | ~1880 ng/mL*h (~16.4x higher than parent drug) | N/A |
Data compiled from Li et al., 2023.
Experimental Protocols
Protocol 1: Validating On-Target 5-HT1A Receptor Engagement using a Selective Antagonist
-
Objective: To determine if the behavioral effect of this compound is mediated by the 5-HT1A receptor.
-
Materials: this compound, selective 5-HT1A antagonist (e.g., WAY-100635), vehicle (e.g., saline or 0.5% methylcellulose).
-
Animal Groups (n=10-12 per group):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound (effective dose determined from dose-response study)
-
Group 3: WAY-100635 + Vehicle
-
Group 4: WAY-100635 + this compound
-
-
Procedure:
-
Administer WAY-100635 (e.g., 0.5-1 mg/kg, i.p.) or its vehicle 15-30 minutes prior to the second injection.
-
Administer this compound or its vehicle.
-
Conduct the behavioral test at the predetermined optimal time post-tandospirone injection (e.g., 30 minutes).
-
-
Expected Outcome: If the behavioral effect observed in Group 2 is significantly reduced or absent in Group 4, this indicates that the effect is dependent on 5-HT1A receptor activation. Group 3 controls for any intrinsic behavioral effects of the antagonist itself.
Protocol 2: Assessing the Contribution of the Metabolite 1-PP
-
Objective: To characterize the behavioral effects of the active metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) alone and in combination with an α2-adrenergic antagonist.
-
Materials: 1-PP, selective α2-adrenergic antagonist (e.g., yohimbine), vehicle.
-
Animal Groups (n=10-12 per group):
-
Group 1: Vehicle
-
Group 2: 1-PP (dose calculated based on pharmacokinetic data to mimic levels after this compound administration)
-
Group 3: Yohimbine
-
Group 4: Yohimbine + 1-PP
-
-
Procedure:
-
Administer yohimbine or vehicle.
-
After an appropriate pre-treatment interval, administer 1-PP or vehicle.
-
Conduct the behavioral test.
-
-
Expected Outcome: This design will reveal the specific behavioral signature of the 1-PP metabolite (Group 2 vs. Group 1). If yohimbine produces similar effects to 1-PP, and if there is no additive effect in Group 4, it supports the hypothesis that 1-PP's effects are mediated primarily through α2-adrenoceptor antagonism.
Visualizations
Caption: this compound's primary signaling pathway at pre- and postsynaptic 5-HT1A receptors.
Caption: Experimental workflow for troubleshooting off-target effects of this compound.
References
- 1. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of this compound (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
Technical Support Center: Addressing the Rapid Metabolism of Tandospirone in Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacokinetic properties of Tandospirone. The content is designed to address common challenges arising from the drug's rapid metabolism.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: this compound undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This rapid metabolic clearance before the drug reaches systemic circulation results in a very low absolute bioavailability, which has been reported to be as low as 0.24% in rats.[2]
Q2: What is the major metabolite of this compound and is it active?
A2: The major and pharmacologically active metabolite of this compound is 1-(2-pyrimidinyl)-piperazine (1-PP).[1][2] 1-PP is formed through the oxidative cleavage of this compound's butyl chain. While this compound is a potent 5-HT1A receptor partial agonist, 1-PP exhibits antagonist activity at α2-adrenergic receptors.
Q3: How do the pharmacokinetic profiles of this compound and its major metabolite, 1-PP, differ?
A3: this compound is rapidly eliminated from the body, with a short half-life of approximately 2-3 hours in humans and around 1.2-1.4 hours in rats. In contrast, its active metabolite, 1-PP, has a longer half-life of about 3-5 hours in humans. This difference in elimination rates means that 1-PP may have a more sustained pharmacological effect than the parent drug.
Q4: What are the key enzymes involved in this compound metabolism?
A4: The primary enzyme responsible for this compound metabolism in human liver microsomes is CYP3A4. To a lesser extent, CYP2D6 also contributes to its metabolism.
Q5: Are there significant species differences in this compound metabolism?
A5: Yes, while the main metabolic pathways are generally similar, there can be quantitative differences in metabolite formation between species. For instance, in vitro studies have shown that while CYP3A4 is the primary enzyme in humans, both CYP3A4 and CYP2D6 are involved. Studies in rats also point to extensive metabolism. Such differences are important considerations when extrapolating preclinical data to humans.
Troubleshooting Guides
LC-MS/MS Analysis of this compound and 1-PP
| Issue | Potential Cause | Troubleshooting Steps |
| Poor sensitivity for this compound | This compound is a basic compound and may exhibit poor retention on standard C18 columns with acidic mobile phases. Adsorption to glass surfaces can also lead to loss of analyte. | - Use a high-performance liquid chromatography (HPLC) column suitable for basic compounds, such as a C18 column with end-capping. - Optimize the mobile phase. A combination of methanol or acetonitrile with an aqueous buffer containing a small amount of formic acid (e.g., 0.1%) is often effective. - Use polypropylene vials and plates to minimize adsorption. |
| Variable results and poor reproducibility | Matrix effects from endogenous components in plasma can cause ion suppression or enhancement, leading to inconsistent quantification. The choice of internal standard (IS) is critical. | - Develop a robust sample preparation method to remove interfering substances. Liquid-liquid extraction or solid-phase extraction are common approaches. - Use a stable isotope-labeled internal standard (e.g., this compound-d8) for the most accurate quantification, as it co-elutes and experiences similar matrix effects. If a deuterated standard is unavailable, a structurally similar compound that does not interfere with the analytes can be used, but requires careful validation. Diphenhydramine has been used as an internal standard for this compound analysis. |
| Inaccurate quantification of 1-PP | As a metabolite, the concentration of 1-PP can be significantly higher than the parent drug, potentially falling outside the linear range of the calibration curve. | - Prepare separate calibration curves for this compound and 1-PP to cover their respective concentration ranges. The linear range for 1-PP may need to be higher than that for this compound. |
| Analyte instability in plasma samples | This compound and/or 1-PP may be unstable in biological matrices, especially during freeze-thaw cycles or prolonged storage at room temperature. | - Minimize the time plasma samples are kept at room temperature. - Conduct freeze-thaw stability experiments during method validation to assess analyte stability after multiple freeze-thaw cycles. Store samples at -80°C for long-term stability. |
In Vitro Metabolism Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in metabolic rate | The activity of liver microsomes or hepatocytes can vary between lots and donors. Incubation conditions can also significantly impact results. | - Use pooled human liver microsomes from multiple donors to average out individual variability. - Ensure consistent and optimal incubation conditions, including protein concentration, substrate concentration, and incubation time. - Include positive control substrates for CYP3A4 (e.g., testosterone or midazolam) to verify the metabolic competency of the microsomes. |
| Difficulty in detecting minor metabolites | The rapid formation of the major metabolite (1-PP) may obscure the detection of less abundant metabolites. | - Use higher concentrations of this compound or a longer incubation time to increase the formation of minor metabolites. - Employ sensitive analytical techniques such as high-resolution mass spectrometry to aid in the identification of unknown metabolites. |
| Inhibition of metabolic activity | The test compound or its metabolites may inhibit the activity of metabolizing enzymes, leading to an underestimation of the metabolic rate over time. | - Determine the kinetic parameters of metabolism (Km and Vmax) to understand the enzyme's affinity and capacity for this compound. - Conduct experiments at multiple substrate concentrations to assess potential substrate inhibition. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and 1-PP in Rats following a 20 mg/kg Dose
| Parameter | This compound (Intragastric) | This compound (Intravenous) | 1-PP (from Intragastric this compound) |
| Tmax (h) | 0.161 ± 0.09 | - | 2.25 ± 1.47 |
| Cmax (ng/mL) | 83.23 ± 35.36 | 144,850 ± 86,523 | 357.2 ± 135.5 |
| AUC(0-∞) (ng·h/mL) | 114.7 ± 41 | 48,397 ± 19,107 | 1879 ± 616.2 |
| t1/2 (h) | 1.380 ± 0.46 | 1.224 ± 0.39 | 3.497 ± 3.64 |
| Absolute Bioavailability (%) | 0.24 | - | - |
Data adapted from Li et al., 2023.
Table 2: In Vitro Metabolism of this compound in Human Liver Microsomes
| Parameter | Value |
| Primary Metabolizing Enzyme | CYP3A4 |
| Secondary Metabolizing Enzyme | CYP2D6 |
| In Vitro Intrinsic Clearance (CLint) by CYP3A4 (mL/min/nmol P450) | 2.2 |
| In Vitro Intrinsic Clearance (CLint) by CYP2D6 (mL/min/nmol P450) | 1.6 |
Experimental Protocols
Protocol 1: Quantification of this compound and 1-PP in Human Plasma by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of internal standard solution (e.g., Diphenhydramine in methanol).
-
Add 50 µL of 0.1 M NaOH and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and dichloromethane) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
HPLC Column: Zorbax XDB C18 (or equivalent), 4.6 x 50 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) methanol and water containing 0.5% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions (example):
-
This compound: Precursor ion > Product ion (to be optimized based on instrument)
-
1-PP: Precursor ion > Product ion (to be optimized based on instrument)
-
Internal Standard: Precursor ion > Product ion (to be optimized based on instrument)
-
3. Calibration and Quantification
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound and 1-PP into blank human plasma.
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Protocol 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
1. Incubation
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Add this compound (e.g., 1 µM final concentration) to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), add an aliquot of the reaction mixture to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
2. Sample Analysis
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method (as described in Protocol 1).
3. Data Analysis
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for pharmacokinetic studies of this compound.
Caption: Troubleshooting logic for inconsistent pharmacokinetic data.
References
Troubleshooting Inconsistent Results in Tandospirone Behavioral Experiments: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in behavioral experiments involving Tandospirone. This guide provides troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective partial agonist of the serotonin 5-HT1A receptor.[1] It exhibits high affinity for this receptor and much lower affinity for other serotonin, dopamine, and adrenergic receptors.[2] This selectivity contributes to its anxiolytic effects with a reduced side-effect profile compared to less selective compounds.
Q2: How is this compound metabolized and are its metabolites active?
This compound is metabolized in rodents to 1-(2-pyrimidinyl)-piperazine (1-PP).[3] While 1-PP is pharmacologically active, primarily as an α2-adrenoceptor antagonist, studies suggest that the primary behavioral effects of acute this compound administration are attributable to the parent compound.[3] However, the contribution of 1-PP in chronic studies should be considered.
Q3: What are some common behavioral assays used to evaluate the anxiolytic effects of this compound?
Commonly used behavioral assays include the Elevated Plus Maze (EPM) and the Open Field Test (OFT).[4] These tests assess anxiety-like behaviors and locomotor activity in rodents.
Q4: Why am I observing high variability in my behavioral data with this compound?
Inconsistent results in behavioral studies with this compound can stem from a variety of factors, including:
-
Pharmacological Factors: Dose, route, and timing of administration.
-
Animal-Related Factors: Species, strain, sex, and age of the animals.
-
Environmental Factors: Housing conditions, lighting, and noise levels in the testing room.
-
Procedural Factors: Handling of the animals and specific parameters of the behavioral apparatus.
Troubleshooting Guides
Issue 1: High Variability in the Elevated Plus Maze (EPM)
Symptoms: Inconsistent results in the time spent in open arms, number of open arm entries, and overall activity between different cohorts or even within the same experimental group.
Troubleshooting Workflow:
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. Analysis of this compound (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics, brain uptake, and receptor binding of this compound and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tandospirone Delivery for Central Nervous System Penetration
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the central nervous system (CNS) penetration of tandospirone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary barriers to its CNS delivery?
A1: this compound is a selective partial agonist for the serotonin 5-HT1A receptor, with anxiolytic and potential antidepressant effects.[1][2] The primary challenges in delivering this compound to the CNS are:
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver and gut wall after oral administration.[1][3][4] This results in a very low oral bioavailability, estimated to be around 0.24% in rats, meaning only a small fraction of the administered dose reaches systemic circulation to be available for brain penetration.
-
The Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that protects the brain from harmful substances. It restricts the passage of many drugs, including potentially this compound, from the bloodstream into the brain tissue.
-
Efflux Transporters: Efflux pumps, such as P-glycoprotein (P-gp), are present at the BBB and can actively transport drugs that have entered the brain back into the blood, further limiting CNS concentrations.
Q2: My in vivo experiment shows low this compound concentration in the brain. What are the likely causes?
A2: Low brain concentration of this compound in your in vivo experiments could be due to several factors:
-
Poor Bioavailability: If administered orally, the extensive first-pass metabolism is a major contributor to low systemic drug levels, which in turn leads to low brain concentrations.
-
Inefficient BBB Penetration: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB.
-
Active Efflux: this compound might be a substrate for efflux transporters like P-gp at the BBB, which actively remove the drug from the brain.
-
Rapid Peripheral Metabolism: Even after absorption, the drug may be quickly metabolized in the bloodstream, reducing the amount available to cross the BBB.
-
Formulation Issues: The formulation used for administration might not be optimal, leading to poor solubility, instability, or rapid clearance from circulation.
Q3: What are the most promising strategies to enhance this compound delivery to the CNS?
A3: Several strategies can be employed to improve the CNS penetration of this compound:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles like PLGA, or lipid-based nanoparticles) can protect it from metabolic enzymes, improve its pharmacokinetic profile, and facilitate its transport across the BBB.
-
Surface Modification of Nanoparticles: Functionalizing the surface of nanoparticles with specific ligands (e.g., transferrin) can target receptors on the BBB (like the transferrin receptor) and promote receptor-mediated transcytosis into the brain.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion across the BBB. The prodrug would then be converted to the active this compound within the CNS.
-
Co-administration with P-gp Inhibitors: Using a known P-gp inhibitor alongside this compound could block the efflux pumps at the BBB, thereby increasing its brain concentration. However, this approach carries the risk of drug-drug interactions.
-
Alternative Routes of Administration: Bypassing the first-pass effect through routes like intranasal or intravenous administration can significantly increase bioavailability.
Q4: How can I assess if this compound is a substrate for P-glycoprotein (P-gp)?
A4: You can determine if this compound is a P-gp substrate using in vitro models:
-
Transwell Assay with MDCK or Caco-2 cells: A common method involves using a Transwell system with a monolayer of cells that express P-gp, such as Madin-Darby Canine Kidney (MDCK) cells or Caco-2 cells.
-
Bidirectional Permeability: You would measure the permeability of this compound in both directions across the cell monolayer: from the apical (blood side) to the basolateral (brain side) and from the basolateral to the apical side.
-
Efflux Ratio: An efflux ratio (the permeability from basolateral to apical divided by the permeability from apical to basolateral) greater than 2 is generally considered indicative of active efflux.
Q5: What is the importance of the unbound brain-to-plasma concentration ratio (Kp,uu)?
A5: The unbound brain-to-plasma concentration ratio (Kp,uu) is a critical parameter in CNS drug development. It represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in the plasma. A Kp,uu value of 1 suggests that the drug crosses the BBB by passive diffusion and is not subject to active transport. A Kp,uu < 1 indicates active efflux from the brain, while a Kp,uu > 1 suggests active influx into the brain. This metric is more informative than the total brain-to-plasma ratio (Kp) because it is the unbound drug that is free to interact with the target receptors.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound delivery to the CNS.
Problem 1: Low Brain-to-Plasma Concentration Ratio (Kp) of this compound
| Possible Causes | Troubleshooting Steps |
| Poor Physicochemical Properties | - Determine the LogP value of this compound to assess its lipophilicity. An optimal LogP for BBB penetration is generally between 1 and 3. - Consider synthesizing more lipophilic analogs or a prodrug version of this compound. |
| Active Efflux by P-glycoprotein (P-gp) | - Perform an in vitro Transwell assay with a cell line expressing P-gp to calculate the efflux ratio. - In your in vivo study, co-administer this compound with a known P-gp inhibitor and observe if the Kp value increases. |
| Rapid Peripheral Metabolism | - Conduct in vitro metabolic stability assays using liver microsomes to determine the rate of this compound metabolism. - If metabolism is high, consider formulation strategies like nanoparticle encapsulation to protect the drug or explore alternative administration routes that bypass first-pass metabolism (e.g., intravenous, intranasal). |
| Inaccurate Quantification | - Validate your analytical method (e.g., LC-MS/MS) for sensitivity, linearity, accuracy, and precision in both plasma and brain homogenate. - Optimize brain tissue homogenization and drug extraction procedures to ensure complete recovery of the analyte. |
Problem 2: High Variability in In Vivo Brain Concentration Data
| Possible Causes | Troubleshooting Steps |
| Inconsistent Formulation | - If using a nanoparticle formulation, ensure consistent particle size, polydispersity index (PDI), and drug loading across batches. - For solutions, ensure the drug is fully dissolved and stable in the vehicle. Prepare fresh formulations daily if necessary. |
| Inconsistent Administration | - For oral gavage, ensure the dose is delivered directly to the stomach without reflux. - For intravenous injections, ensure the full dose is administered at a consistent rate. - For intranasal delivery, control the volume and placement of the dose consistently. |
| Biological Variability | - Increase the number of animals per group to improve statistical power. - Ensure all animals are of the same strain, age, and sex, and are housed under identical conditions. |
| Issues with Sample Collection and Processing | - Standardize the time of sample collection post-dosing. - Ensure rapid and consistent harvesting and processing of brain tissue to prevent post-mortem degradation of the drug. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intragastric (i.g.) Administration | Intravenous (i.v.) Administration | Reference |
| Dose | 20 mg/kg | 20 mg/kg | |
| tmax (h) | 0.161 ± 0.09 | - | |
| t1/2 (h) | 1.380 ± 0.46 | 1.224 ± 0.39 | |
| AUC(0-∞) (ng/mL*h) | 114.7 ± 41 | 48,397 ± 19,107 | |
| Absolute Bioavailability (%) | 0.24 | - |
Table 2: Physicochemical and Pharmacokinetic Properties Influencing CNS Penetration
| Property | This compound | Reference | Ideal Range for CNS Penetration |
| Molecular Weight ( g/mol ) | 385.48 | - | < 500 Da |
| Plasma Protein Binding (free fraction) | 30.4% | Higher free fraction is better | |
| BCS Class | Class I (High Solubility, High Permeability) | - |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
Objective: To assess the permeability of this compound across an in vitro BBB model and to determine if it is a substrate for efflux transporters like P-gp.
Materials:
-
hCMEC/D3 cells (immortalized human cerebral microvascular endothelial cells)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow (for assessing monolayer integrity)
-
P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding: Seed hCMEC/D3 cells onto the Transwell inserts at a high density and culture until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the trans-endothelial electrical resistance (TEER) to assess the tightness of the cell junctions. A high TEER value indicates a well-formed barrier. Also, perform a Lucifer yellow permeability assay; low permeability of this marker confirms monolayer integrity.
-
Permeability Study (Apical to Basolateral): a. Wash the cells with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS. e. Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Study (Basolateral to Apical): a. Repeat the process, but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
Inhibition Study: a. Repeat the bidirectional permeability study in the presence of a P-gp inhibitor in both chambers to see if the efflux is reduced.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests active efflux.
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles
Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its pharmacokinetic profile and facilitate CNS delivery.
Materials:
-
This compound
-
PLGA (poly(lactic-co-glycolic acid))
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Organic solvent (e.g., acetone, dichloromethane)
-
Deionized water
-
Homogenizer or sonicator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., PVA) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): The purified nanoparticles can be lyophilized for long-term storage.
-
Characterization: a. Particle Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS). b. Zeta Potential: Measure the surface charge of the nanoparticles. c. Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound encapsulated within the nanoparticles, typically by dissolving a known amount of nanoparticles and measuring the drug content via LC-MS/MS or UV-Vis spectroscopy.
Protocol 3: Quantification of this compound in Brain Tissue by LC-MS/MS
Objective: To accurately measure the concentration of this compound in brain tissue samples from in vivo studies.
Materials:
-
Brain tissue samples
-
Homogenizer
-
Internal standard (ideally, a stable isotope-labeled this compound)
-
Acetonitrile or other suitable protein precipitation solvent
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Sample Preparation: a. Accurately weigh a portion of the brain tissue. b. Add a specific volume of homogenization buffer and a known concentration of the internal standard. c. Homogenize the tissue on ice until a uniform suspension is obtained.
-
Protein Precipitation: a. Add a protein precipitation solvent (e.g., acetonitrile) to the brain homogenate. b. Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Extraction: a. Carefully collect the supernatant. b. Evaporate the supernatant to dryness under a stream of nitrogen. c. Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Develop a chromatographic method to separate this compound from endogenous matrix components. c. Optimize the mass spectrometer settings for the detection and quantification of this compound and the internal standard using multiple reaction monitoring (MRM).
-
Quantification: a. Generate a calibration curve using known concentrations of this compound spiked into blank brain homogenate. b. Determine the concentration of this compound in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Challenges in this compound delivery to the CNS.
Caption: Workflow for optimizing this compound CNS delivery.
Caption: this compound's mechanism of action via the 5-HT1A receptor.
References
- 1. Pharmacokinetics and absorption mechanism of this compound citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of this compound (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. researchgate.net [researchgate.net]
Selecting the appropriate vehicle for Tandospirone administration in animals
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice for the preparation and administration of Tandospirone in animal research. Our aim is to address common challenges and ensure the accurate and effective delivery of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective vehicle for dissolving this compound for in vivo studies?
A1: The choice of vehicle is critical and depends on the administration route and the desired concentration. For intraperitoneal (i.p.) injections, physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS) are frequently used, especially when this compound is in its citrate salt form, which has some aqueous solubility.[1][2][3][4] For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).[5]
Q2: I am having trouble dissolving this compound in an aqueous solution. What can I do?
A2: this compound base is poorly soluble in water. The citrate salt form is sparingly soluble in water. To improve solubility, consider the following:
-
Use this compound citrate: This salt form has better aqueous solubility than the free base.
-
Gentle heating and sonication: Applying gentle heat (up to 60°C) and using an ultrasonic bath can aid dissolution in aqueous vehicles.
-
Co-solvents: For higher concentrations, a multi-component vehicle may be necessary. A common formulation includes DMSO, PEG300, and Tween-80 in saline. Another option is using solubilizing agents like sulfobutylether-β-cyclodextrin (SBE-β-CD).
Q3: What are the recommended administration routes for this compound in rodents?
A3: The most common routes of administration for this compound in rats and mice are intraperitoneal (i.p.) injection and oral gavage (p.o.). The choice depends on the experimental design, desired pharmacokinetic profile, and ethical considerations. Intravenous (i.v.) administration has also been reported.
Q4: Are there any known issues with the stability of this compound in solution?
A4: this compound citrate is known to be hygroscopic and should be stored under inert atmosphere at low temperatures (<-20°C). When preparing aqueous solutions, it is advisable to use them fresh. If using a stock solution in DMSO, it should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in prepared solution | - Exceeded solubility limit in the chosen vehicle. - Temperature change affecting solubility. - pH of the solution is not optimal. | - Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline). - Gently warm the solution before administration. - Ensure the pH of the final solution is appropriate for this compound's solubility. |
| Animal discomfort or adverse reaction post-injection | - Vehicle-induced irritation (e.g., high concentration of DMSO). - Incorrect injection technique. - The solution was too cold. | - Minimize the concentration of organic solvents in the final formulation. - Ensure proper restraint and injection technique to avoid tissue damage. - Warm the solution to room or body temperature before injection. |
| Inconsistent behavioral or physiological results | - Incomplete dissolution of the compound leading to inaccurate dosing. - Degradation of this compound in the vehicle. - Variability in administration technique. | - Visually inspect the solution for complete dissolution before each administration. - Prepare solutions fresh daily or validate the stability of stored solutions. - Standardize the administration procedure, including time of day and handling stress. |
| Difficulty with oral gavage administration | - Animal stress and resistance. - Incorrect gavage needle size or insertion technique. | - Acclimatize animals to handling and the gavage procedure. - Use an appropriate-sized, flexible-tipped gavage needle. - Consider alternative voluntary oral administration methods, such as mixing the compound with a palatable vehicle like gelatin. |
Data Summary
This compound and this compound Citrate Solubility
| Compound | Vehicle | Solubility | Notes |
| This compound | DMSO | ~26 mg/mL | Fresh DMSO is recommended as absorbed moisture can reduce solubility. |
| Water | Insoluble | ||
| Ethanol | ~15 mg/mL | ||
| This compound Citrate | Water | ~5 mg/mL | Sparingly soluble. Heating and sonication can improve dissolution. |
| DMSO | ~100 mg/mL | ||
| Ethanol | Insoluble |
Common Vehicle Formulations for In Vivo Administration
| Vehicle Composition | Administration Route | Animal Model | Notes |
| Saline (0.9% NaCl) | Intraperitoneal (i.p.), Intravenous (i.v.) | Rat | Suitable for this compound citrate at lower concentrations. |
| Phosphate-Buffered Saline (PBS) | Intraperitoneal (i.p.) | Rat | A common physiological buffer. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (i.p.) | Rat | A multi-component system for improved solubility. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Intraperitoneal (i.p.) | Rat | Utilizes a cyclodextrin for enhanced solubility. |
| 10% DMSO, 90% Corn Oil | Intraperitoneal (i.p.) | Rat | An oil-based vehicle option. |
| 0.5% Carboxymethylcellulose sodium (CMC-Na) | Oral (p.o.) | Not specified | Suitable for creating a homogeneous suspension. |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal (i.p.) Injection
Objective: To prepare a 1 mg/mL solution of this compound citrate in phosphate-buffered saline (PBS) for i.p. injection in rats.
Materials:
-
This compound citrate powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile syringe and 0.22 µm filter
Procedure:
-
Weigh the required amount of this compound citrate powder. For 10 mL of a 1 mg/mL solution, weigh 10 mg.
-
Aseptically transfer the powder to the sterile 15 mL conical tube.
-
Add a small volume of sterile PBS (e.g., 2-3 mL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to suspend the powder.
-
If dissolution is slow, place the tube in a warm water bath (not exceeding 60°C) or a sonicator for 5-10 minute intervals, vortexing in between, until the solid is completely dissolved.
-
Once dissolved, add sterile PBS to reach the final volume of 10 mL.
-
Vortex briefly to ensure homogeneity.
-
For sterile administration, filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Visually inspect the solution for any particulates before administration.
Workflow for Intraperitoneal Administration
This compound Signaling Pathway
This compound is a partial agonist of the serotonin 1A (5-HT1A) receptor. Its mechanism of action primarily involves the modulation of serotonergic neurotransmission. Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Additionally, the βγ-subunits of the activated G-protein can directly modulate other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. This compound's action can also influence downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, and modulate the release of other neurotransmitters like dopamine and glutamate.
References
- 1. This compound prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound prevents anesthetic-induced respiratory depression through 5-HT1A receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of Anxiolytic Efficacy: Tandospirone vs. Buspirone in Rat Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anxiolytic properties of tandospirone and buspirone, focusing on their performance in established rat models of anxiety. This analysis is supported by a review of their receptor binding profiles, mechanisms of action, and available preclinical data from key behavioral assays.
Pharmacological Profile: A Tale of Two Azapirones
Both this compound and buspirone belong to the azapirone class of anxiolytics, exerting their primary therapeutic effects through modulation of the serotonin system. Their distinct pharmacological profiles, however, may underlie subtle differences in their anxiolytic efficacy and side-effect profiles.
Receptor Binding Affinity
The affinity of a drug for its target receptors is a critical determinant of its potency and selectivity. The following table summarizes the receptor binding affinities (Ki values in nM) of this compound and buspirone for various neurotransmitter receptors in the rat brain. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Buspirone (Ki, nM) |
| Serotonin 5-HT1A | 27 ± 5 [1] | 4 - 78 [2] |
| Serotonin 5-HT2 | 1300[1] | - |
| Serotonin 5-HT1C | >10000[1] | - |
| Dopamine D1 | >41000[1] | - |
| Dopamine D2 | >41000 | 484 |
| Dopamine D3 | - | 98 |
| Dopamine D4 | - | 29.2 |
| α1-adrenergic | >10000 | - |
| α2-adrenergic | >10000 | - |
Data presented as mean ± SEM where available. A hyphen (-) indicates that specific Ki values were not found in the searched literature.
Notably, while both drugs exhibit a high affinity for the serotonin 5-HT1A receptor, this compound demonstrates a more selective profile with significantly lower affinity for dopamine D2 receptors compared to buspirone. This difference in dopaminergic activity may contribute to variations in their behavioral effects.
Anxiolytic Efficacy in Preclinical Models
The anxiolytic potential of this compound and buspirone has been evaluated in various behavioral paradigms in rats. The elevated plus-maze (EPM) and the Vogel conflict test are two of the most widely used and validated models for assessing anti-anxiety drug effects.
Elevated Plus-Maze (EPM) Test
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
While direct comparative dose-response studies in rats are limited in the available literature, independent studies provide insights into the efficacy of each drug. Buspirone has been shown to produce anxiolytic activity in the EPM in a low, narrow dose-range (0.03, 0.1, and 0.3 mg/kg, p.o.), with maximum efficacy at 0.3 mg/kg. Higher doses of buspirone have been reported to decrease general activity, which can confound the interpretation of anxiolytic effects. This compound has also demonstrated anxiolytic-like effects in the EPM in rats, reducing anxiety-like behavior in stressed animals.
Vogel Conflict Test
The Vogel conflict test assesses the ability of a drug to attenuate the suppression of a behavior (in this case, drinking) by punishment (a mild electric shock). Anxiolytic drugs increase the number of punished licks.
In a modified Geller-Seifter conflict paradigm, which is mechanistically similar to the Vogel test, this compound produced significant increases in punished responding at intraperitoneal (i.p.) doses of 1.25, 2.5, and 5.0 mg/kg, and at an oral (p.o.) dose of 20 mg/kg. In the Vogel conflict test, buspirone demonstrated significant anxiolytic activity in a high, narrow dose-range of 10 and 30 mg/kg (p.o.), with maximum efficacy at 10 mg/kg.
Experimental Protocols
Elevated Plus-Maze (EPM) Test Protocol
The EPM apparatus consists of two open arms and two enclosed arms, elevated above the floor.
-
Apparatus: The maze is typically constructed from a non-reflective material and consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape. Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open. The entire apparatus is elevated (e.g., 50-70 cm) from the ground.
-
Procedure: A rat is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Data Collection: An overhead video camera records the session, and tracking software is used to measure parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.
-
Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect. Total distance traveled is often used as a measure of general locomotor activity.
Vogel Conflict Test Protocol
This test creates a conflict between the motivation to drink and the fear of punishment.
-
Apparatus: The apparatus consists of a testing chamber with a grid floor and a drinking spout connected to a water source and a shock generator.
-
Procedure:
-
Water Deprivation: Rats are typically water-deprived for a period (e.g., 24-48 hours) prior to the test to ensure motivation to drink.
-
Testing Session: The rat is placed in the chamber and allowed to explore. After a brief habituation period, a mild electric shock is delivered through the drinking spout after a predetermined number of licks (e.g., every 20th lick). The session lasts for a fixed duration (e.g., 5-15 minutes).
-
-
Data Collection: The primary measure is the number of shocks received, which corresponds to the number of punished drinking periods. The total number of licks may also be recorded.
-
Analysis: An increase in the number of shocks received by the drug-treated group compared to the vehicle-treated group indicates an anxiolytic effect, as the drug attenuates the suppressive effect of the punishment on drinking behavior.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-HT1A Receptor Agonists
Both this compound and buspirone are partial agonists at the 5-HT1A receptor. Their anxiolytic effects are primarily mediated through the activation of these receptors, which are G-protein coupled receptors.
Caption: Simplified signaling cascade following 5-HT1A receptor activation.
Experimental Workflow for Anxiolytic Drug Testing in Rats
The following diagram illustrates a typical workflow for evaluating the anxiolytic efficacy of a test compound in rats using the EPM and Vogel conflict tests.
Caption: A generalized workflow for preclinical anxiolytic drug screening.
Conclusion
Both this compound and buspirone demonstrate anxiolytic properties in rat models of anxiety, primarily through their action as partial agonists at 5-HT1A receptors. This compound exhibits a more selective receptor binding profile, with notably lower affinity for dopamine D2 receptors compared to buspirone. While direct, head-to-head comparative studies in rats are not extensively available, the existing data suggest that both compounds are effective in the elevated plus-maze and conflict tests, albeit potentially within different dose ranges. The choice between these agents in a research or development context may be guided by the desired receptor selectivity and the specific behavioral paradigm being investigated. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their anxiolytic efficacy and behavioral profiles in preclinical models.
References
A Comparative Analysis of the Mechanisms of Action: Tandospirone and Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of Tandospirone, a 5-HT1A receptor partial agonist, and Selective Serotonin Reuptake Inhibitors (SSRIs), a widely prescribed class of antidepressants. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the pharmacological distinctions and therapeutic implications of these two classes of psychotropic agents. The information is supported by experimental data and detailed methodologies for key assays.
Core Mechanisms of Action: A Fundamental Divergence
The primary distinction between this compound and SSRIs lies in their initial molecular targets and subsequent effects on the serotonergic system. This compound directly interacts with a specific subtype of serotonin receptor, while SSRIs modulate the concentration of serotonin in the synaptic cleft.
This compound is an azapirone derivative that acts as a potent and selective partial agonist at the 5-HT1A serotonin receptor.[1][2][3] Its mechanism is characterized by a dual action: it functions as a full agonist at presynaptic 5-HT1A autoreceptors located in the raphe nuclei and as a partial agonist at postsynaptic 5-HT1A receptors in various brain regions, including the hippocampus, amygdala, and septum.[1] This partial agonism allows this compound to modulate serotonergic activity, providing anxiolytic effects without the pronounced sedative and dependency properties associated with other anxiolytics like benzodiazepines.[2]
Selective Serotonin Reuptake Inhibitors (SSRIs) , on the other hand, do not directly bind to serotonin receptors as their primary mode of action. Instead, they selectively inhibit the serotonin transporter (SERT), a protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake process, SSRIs lead to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This class of drugs includes well-known medications such as fluoxetine, sertraline, citalopram, escitalopram, paroxetine, and fluvoxamine.
Comparative Pharmacological Data
The following table summarizes key quantitative data that highlights the differences in the pharmacological profiles of this compound and a representative SSRI, fluoxetine.
| Parameter | This compound | Fluoxetine (SSRI) | Reference |
| Primary Target | 5-HT1A Receptor | Serotonin Transporter (SERT) | |
| Binding Affinity (Ki) | 27 ± 5 nM (for 5-HT1A) | High affinity for SERT | |
| Receptor Specificity | High selectivity for 5-HT1A over other receptors (5-HT2, α1/α2-adrenergic, D1/D2) | Selective for SERT over norepinephrine and dopamine transporters |
Signaling Pathways and Downstream Effects
The distinct primary mechanisms of this compound and SSRIs initiate different intracellular signaling cascades, leading to their therapeutic effects.
This compound's Signaling Cascade
As a partial agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR), this compound's binding initiates a series of intracellular events. The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o). Activation of this receptor by this compound leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA).
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The release of Gβγ subunits from the activated G-protein opens these channels, leading to an efflux of potassium ions (K+), hyperpolarization of the neuron, and a decrease in neuronal firing.
-
Modulation of the Mitogen-Activated Protein (MAP) Kinase Pathway: Studies have shown that this compound can increase the phosphorylation of the extracellular signal-regulated kinase (ERK), suggesting the involvement of the MAP kinase signaling pathway.
SSRIs' Signaling Cascade
The primary action of SSRIs, blocking serotonin reuptake, leads to an acute increase in synaptic serotonin levels. However, the therapeutic effects of SSRIs are not immediate and are thought to result from neuroadaptive changes that occur over several weeks of treatment. These changes include:
-
Desensitization of 5-HT1A Autoreceptors: The initial increase in synaptic serotonin leads to the activation and subsequent desensitization (downregulation) of presynaptic 5-HT1A autoreceptors. This desensitization reduces the negative feedback on serotonin release, leading to a sustained increase in serotonergic neurotransmission.
-
Downregulation of Postsynaptic Receptors: Chronic treatment with SSRIs can also lead to the downregulation of certain postsynaptic serotonin receptors, which may contribute to the therapeutic effects and the development of tolerance to some side effects.
-
Increased Neurogenesis: A growing body of evidence suggests that SSRIs promote neurogenesis, particularly in the hippocampus. This effect is thought to be mediated by brain-derived neurotrophic factor (BDNF), which is upregulated by chronic SSRI treatment.
Experimental Protocols
The following are outlines of standard experimental protocols used to characterize the primary mechanisms of action of this compound and SSRIs.
5-HT1A Receptor Binding Assay (for this compound)
This assay determines the affinity of a compound for the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor through a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test compound: this compound.
-
Non-specific binding control: 10 µM Serotonin (5-HT).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thawed cell membranes are homogenized in ice-cold assay buffer and the protein concentration is determined.
-
Assay Setup: In a 96-well plate, triplicate wells are set up for total binding (assay buffer), non-specific binding (10 µM 5-HT), and various concentrations of the test compound (this compound).
-
Radioligand Addition: [³H]8-OH-DPAT is added to all wells at a concentration near its dissociation constant (Kd).
-
Incubation: The diluted membrane preparation is added to all wells, and the plate is incubated (e.g., 60 minutes at 25°C).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay (for SSRIs)
This assay measures the ability of a compound to inhibit the serotonin transporter.
Objective: To determine the IC50 value of an SSRI (e.g., fluoxetine) for the inhibition of serotonin reuptake.
Materials:
-
A source of serotonin transporters, such as rat brain synaptosomes, platelets, or cells endogenously or recombinantly expressing the human serotonin transporter (e.g., JAR or HEK293 cells).
-
Radiolabeled serotonin: [³H]5-HT.
-
Test compound: SSRI (e.g., fluoxetine).
-
Buffer solution (e.g., Krebs-Ringer-HEPES for synaptosomes).
-
96-well plates, cell harvester, liquid scintillation counter.
Procedure:
-
Preparation of Transporter Source: Synaptosomes are prepared from brain tissue, or cells are cultured and harvested.
-
Assay Setup: In a 96-well plate, the transporter source is incubated with various concentrations of the SSRI.
-
Initiation of Uptake: [³H]5-HT is added to initiate the reuptake process. The plate is incubated at 37°C for a specific time (e.g., 15-60 minutes).
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]5-HT.
-
Quantification: The amount of [³H]5-HT taken up by the cells (trapped on the filters) is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of serotonin reuptake is calculated for each SSRI concentration relative to a control with no inhibitor. The IC50 value is determined by non-linear regression analysis.
Conclusion
This compound and SSRIs represent two distinct approaches to modulating the serotonergic system. This compound offers a targeted approach by directly acting as a partial agonist at 5-HT1A receptors, leading to a rapid modulation of neuronal activity through well-defined signaling pathways. In contrast, SSRIs exert their effects through a broader, indirect mechanism of blocking serotonin reuptake, which triggers a cascade of neuroadaptive changes over time. The choice between these agents in a clinical or research setting depends on the desired therapeutic outcome, the targeted patient population, and the specific aspects of the serotonergic system under investigation. For drug development professionals, understanding these fundamental differences is crucial for the design of novel therapeutics with improved efficacy and side-effect profiles. Co-treatment of this compound and SSRIs has been shown to synergistically facilitate the desensitization of 5-HT1A autoreceptors, potentially leading to a more rapid onset of action and augmented antidepressant effects. Further research into their comparative effects and potential synergies will continue to advance the field of psychopharmacology.
References
Validating the 5-HT1A-Mediated Effects of Tandospirone using the Selective Antagonist WAY-100635: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methodologies to validate the 5-HT1A receptor-mediated effects of the anxiolytic agent Tandospirone using the potent and selective antagonist, WAY-100635. This guide includes detailed experimental protocols, quantitative data, and a comparison with alternative approaches.
This compound, an azapirone derivative, exerts its anxiolytic and other central nervous system effects primarily as a partial agonist at the serotonin 1A (5-HT1A) receptor.[1][2][3] To rigorously validate that the observed pharmacological effects of this compound are indeed mediated by this receptor, a selective antagonist is required to block these effects. WAY-100635 has emerged as the gold-standard antagonist for this purpose due to its high potency and selectivity for the 5-HT1A receptor.[4][5]
This guide will delve into the experimental frameworks for using WAY-100635 to block and validate the actions of this compound, providing a basis for robust and reproducible research in the field of serotonergic neurotransmission.
Comparative Pharmacological Data
A critical aspect of validating a drug's mechanism of action is to compare its binding affinity and selectivity with that of the tools used for its validation and other relevant compounds. The following tables summarize the binding affinities (Ki or IC50 values) of this compound, WAY-100635, and alternative compounds at the 5-HT1A receptor and other relevant receptors to highlight their potency and selectivity.
| Compound | Receptor | Binding Affinity (nM) | Compound Type | Reference |
| This compound | 5-HT1A | Ki: 27 ± 5 | Partial Agonist | |
| 5-HT2 | Ki: 1300 | - | ||
| α1-adrenergic | Ki: >1000 | - | ||
| Dopamine D2 | Ki: >1000 | Mild Affinity | ||
| WAY-100635 | 5-HT1A | IC50: 0.91, Ki: 0.39 | Antagonist | |
| α1-adrenergic | pIC50: 6.6 (approx. 251 nM) | - | ||
| Dopamine D4 | - | Agonist | ||
| Buspirone | 5-HT1A | - | Partial Agonist | |
| Ipsapirone | 5-HT1A | - | Partial Agonist | |
| Diazepam | GABA-A | - | Positive Allosteric Modulator |
Table 1: Comparative Binding Affinities of this compound and WAY-100635.
| Compound | Receptor | Activity |
| WAY-100635 | 5-HT1A | Potent & Selective Antagonist |
| (S)-WAY-100135 | 5-HT1A | Selective Antagonist |
| NAN-190 | 5-HT1A | Antagonist |
| Cyanopindolol | 5-HT1A, 5-HT1B, β-adrenergic | Antagonist |
| Alprenolol | 5-HT1A, β-adrenergic | Antagonist |
Table 2: Alternative 5-HT1A Receptor Antagonists.
Signaling Pathways and Experimental Validation
This compound's activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades. The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization. Additionally, the mitogen-activated protein (MAP) kinase/extracellular signal-regulated kinase (ERK) pathway has been implicated in its action. The experimental use of WAY-100635 is to demonstrate that blockade of the 5-HT1A receptor prevents these downstream effects of this compound.
Experimental Protocols
To validate that this compound's effects are 5-HT1A-mediated, a common experimental workflow involves administering WAY-100635 prior to or concurrently with this compound and observing a blockade of the latter's effects.
References
- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 2. [A new approach to innovating selective anxiolytics: pharmacological profile of a novel 5-HT1A agonist (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. N-oxide analogs of WAY-100635: new high affinity 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anxiolytic-like Effects of Tandospirone in the Elevated Plus-Maze: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic-like effects of Tandospirone, a 5-HT1A receptor partial agonist, with the benzodiazepine Diazepam, using the widely accepted elevated plus-maze (EPM) model in rodents. The information presented herein is supported by experimental data to aid in the evaluation and design of preclinical anxiety studies.
Comparative Efficacy in the Elevated Plus-Maze
The elevated plus-maze is a standard behavioral assay for assessing anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze. The following table summarizes quantitative data from separate studies investigating the effects of this compound and Diazepam in the EPM test in rats.
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Study |
| Control (Vehicle) | - | 16.2 ± 3.9 | 38.3 ± 1.6 | Zhan et al., 2020 |
| This compound | not specified | ~35 | ~50 | Zhan et al., 2020 |
| Control (Saline) | - | ~15 | ~20 | Komaki et al., 2014 |
| Diazepam | 0.3 | ~45 | ~55 | Komaki et al., 2014 |
| Diazepam | 0.6 | ~40 | ~50 | Komaki et al., 2014 |
| Diazepam | 1.2 | ~20 | ~25 | Komaki et al., 2014 |
Note: Data for this compound and Diazepam are from different studies and are presented for comparative purposes. The this compound study used a stress-induced anxiety model, which may influence baseline values. The Diazepam study by Komaki et al. (2014) showed that the highest dose (1.2 mg/kg) did not produce a significant anxiolytic effect, suggesting a potential bell-shaped dose-response curve.
Mechanism of Action: 5-HT1A Receptor Signaling
This compound exerts its anxiolytic effects primarily by acting as a partial agonist at the serotonin 1A (5-HT1A) receptor. This receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). Activation of the 5-HT1A receptor initiates a signaling cascade that ultimately reduces neuronal excitability in key brain regions associated with anxiety, such as the hippocampus and amygdala.
Experimental Protocols
A standardized protocol for the elevated plus-maze test is crucial for obtaining reliable and reproducible data.
Apparatus
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are enclosed by high walls (e.g., 40 cm), and the other two arms are open.
-
A central platform connects the four arms.
-
The dimensions of the arms are typically 50 cm in length and 10 cm in width for rats.
Procedure
-
Habituation: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.
-
Drug Administration: this compound, Diazepam, or a vehicle control is administered intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Each animal is placed individually on the central platform of the maze, facing an open arm.
-
Data Collection: The animal's behavior is recorded for a 5-minute session using a video camera mounted above the maze. Key parameters measured include:
-
The number of entries into the open and closed arms.
-
The time spent in the open and closed arms.
-
-
Data Analysis: The percentage of time spent in the open arms ([Time in open arms / (Time in open arms + Time in closed arms)] x 100) and the percentage of open arm entries ([Open arm entries / (Open arm entries + Closed arm entries)] x 100) are calculated. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Cleaning: The maze is thoroughly cleaned with a 70% ethanol solution between each trial to eliminate olfactory cues.
Comparison with Alternatives
This compound is a selective 5-HT1A partial agonist. Unlike benzodiazepines, it has a more favorable side-effect profile, with a lower risk of sedation, motor impairment, and dependence.[1] Its anxiolytic effects may have a delayed onset of action compared to benzodiazepines.
Diazepam , a classic benzodiazepine, acts as a positive allosteric modulator of the GABAA receptor. This leads to an enhancement of GABAergic inhibition throughout the central nervous system, resulting in potent and rapid anxiolytic, sedative, and muscle relaxant effects. However, its use is associated with side effects such as sedation, cognitive impairment, and the potential for dependence and withdrawal symptoms with long-term use.[2]
Buspirone is another 5-HT1A partial agonist, similar to this compound. However, studies on its efficacy in the elevated plus-maze have yielded inconsistent results, with some studies reporting anxiolytic-like effects while others show no effect or even anxiogenic-like responses. This variability may be due to differences in experimental protocols and animal strains.
Conclusion
This compound demonstrates clear anxiolytic-like effects in the elevated plus-maze model, primarily through its action as a 5-HT1A receptor partial agonist. When compared to Diazepam, this compound offers a distinct pharmacological profile with a potentially better safety and tolerability profile, making it a valuable tool for anxiety research and a promising therapeutic agent. The choice between this compound and other anxiolytics in a research setting will depend on the specific scientific question, with consideration for the desired onset of action and side-effect profile. The standardized experimental protocol outlined in this guide provides a framework for the reliable validation of these and other novel anxiolytic compounds.
References
Comparative analysis of the receptor binding profiles of Tandospirone and other azapirones
A deep dive into the receptor binding affinities and functional activities of a class of anxiolytic and antidepressant agents.
This guide provides a comparative analysis of the receptor binding profiles of tandospirone and other notable azapirones, including buspirone, gepirone, and ipsapirone. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of the pharmacological nuances within this important class of drugs.
Introduction to Azapirones
Azapirones are a class of drugs primarily known for their anxiolytic and antidepressant properties. Their mechanism of action is distinct from that of traditional benzodiazepines, centering on the modulation of the serotonin system. The prototypical azapirone, buspirone, along with its analogs gepirone, ipsapirone, and this compound, all exhibit a high affinity for the serotonin 1A (5-HT1A) receptor, where they act as partial agonists.[1][2] Their clinical efficacy is believed to stem from their interaction with both presynaptic and postsynaptic 5-HT1A receptors, which leads to long-term changes in central serotonin neurotransmission.[3] While their primary target is the 5-HT1A receptor, the varying affinities of these compounds for other receptors, such as dopamine and adrenergic receptors, contribute to their distinct pharmacological profiles and side-effect profiles.
Comparative Receptor Binding Affinities
The therapeutic and adverse effects of azapirones are largely dictated by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound, buspirone, gepirone, and ipsapirone for key serotonin, dopamine, and adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Buspirone (Ki, nM) | Gepirone (Ki, nM) | Ipsapirone (Ki, nM) |
| Serotonin | ||||
| 5-HT1A | 27 ± 5[4][5] | ~10-40 | ~20-50 | ~10-30 |
| 5-HT1C | ~1300-41000 | - | - | - |
| 5-HT2 | ~1300-41000 | ~50-200 | ~100-500 | ~100-400 |
| Dopamine | ||||
| D2 | ~1300-41000 | ~100-500 | ~500-1000 | - |
| Adrenergic | ||||
| α1 | ~1300-41000 | ~50-200 | - | ~50-150 |
| α2 | ~1300-41000 | - | - | - |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are approximate ranges based on available literature.
As the data indicates, this compound demonstrates a significantly higher selectivity for the 5-HT1A receptor compared to other azapirones. It is approximately two to three orders of magnitude less potent at 5-HT2, 5-HT1C, α1-adrenergic, α2-adrenergic, and dopamine D1 and D2 receptors. In contrast, other azapirones like buspirone and ipsapirone show moderate-to-high affinity for the dopamine D2 receptor and α1-adrenergic receptors, respectively. This high selectivity of this compound for the 5-HT1A receptor may contribute to its favorable side-effect profile, with a lower incidence of the extrapyramidal symptoms sometimes associated with dopamine receptor antagonism.
Functional Activity at the 5-HT1A Receptor
The azapirones are classified as 5-HT1A receptor partial agonists. This means they bind to the receptor and elicit a response that is lower than that of a full agonist, such as the endogenous neurotransmitter serotonin. Based on adenylate cyclase studies, this compound exhibits approximately 60% of the agonist effect of the selective 5-HT1A full agonist 8-OH-DPAT. The partial agonist activity of these compounds is crucial to their therapeutic effects. At presynaptic autoreceptors, their agonist action reduces the synthesis and release of serotonin. Over time, this leads to a desensitization of these autoreceptors, resulting in an overall increase in serotonergic neurotransmission in key brain regions.
Experimental Protocols
The determination of receptor binding affinities is a cornerstone of pharmacological research. The following is a detailed methodology for a competitive radioligand binding assay, a common technique used to ascertain the Ki values presented in this guide.
Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT1A receptor by measuring its ability to displace a specific radioligand.
2. Materials:
- Test Compounds: this compound and other azapirones.
- Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A receptor agonist).
- Receptor Source: Membrane preparations from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., rat hippocampus).
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Competitor for Non-specific Binding: 10 µM Serotonin or 8-OH-DPAT.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
- Filtration apparatus (e.g., cell harvester).
- Liquid scintillation counter.
3. Membrane Preparation:
- Harvest cells or dissect brain tissue and homogenize in ice-cold lysis buffer.
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet with fresh buffer and centrifuge again.
- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
4. Assay Procedure (96-well plate format):
- Total Binding: To triplicate wells, add assay buffer, a fixed concentration of [³H]8-OH-DPAT (typically at or below its Kd value), and the membrane preparation.
- Non-specific Binding: To triplicate wells, add assay buffer, [³H]8-OH-DPAT, the membrane preparation, and a high concentration of a non-labeled competitor (e.g., 10 µM serotonin) to saturate all specific binding sites.
- Competitive Binding: To triplicate wells, add a range of concentrations of the test compound, [³H]8-OH-DPAT, and the membrane preparation. A series of 8-12 concentrations is recommended to generate a complete inhibition curve.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).
5. Filtration and Counting:
- Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
- Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
6. Data Analysis:
- Calculate the specific binding by subtracting the average non-specific binding CPM from the average total binding CPM.
- For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.
- Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing the Molecular Mechanisms
To better understand the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the 5-HT1A receptor signaling pathway and the experimental workflow of a competitive radioligand binding assay.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, initiates an intracellular signaling cascade.
Caption: 5-HT1A receptor signaling cascade initiated by an azapirone agonist.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Buspirone and related compounds as alternative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemistry and neurophysiology of buspirone and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Tandospirone's effects on cognitive function compared to typical and atypical antipsychotics
For Immediate Release
A comprehensive review of existing clinical data suggests that tandospirone, a selective 5-HT1A receptor partial agonist, may offer a favorable cognitive profile compared to both typical and atypical antipsychotics. While direct head-to-head trials are limited, adjunctive use of this compound with typical antipsychotics has been shown to enhance cognitive domains often impaired by these older medications. In contrast, the cognitive effects of atypical antipsychotics are modest and variable, and typical antipsychotics are generally associated with negligible to detrimental cognitive outcomes.
Executive Summary
Cognitive impairment is a core and debilitating feature of schizophrenia and other psychotic disorders. While antipsychotic medications are the cornerstone of treatment for psychosis, their impact on cognitive function is a critical consideration. This guide provides a comparative analysis of the effects of this compound, a non-antipsychotic anxiolytic, on cognitive function versus those of typical and atypical antipsychotics, supported by experimental data and detailed methodologies.
Comparative Cognitive Effects: this compound vs. Antipsychotics
The following tables summarize the quantitative data from key clinical trials investigating the cognitive effects of this compound and antipsychotic medications.
Table 1: Adjunctive this compound for Cognitive Enhancement in Schizophrenia
| Cognitive Domain | Assessment Tool | This compound (30 mg/day) + Typical Antipsychotic | Placebo + Typical Antipsychotic | p-value | Study |
| Executive Function | Wisconsin Card Sorting Test (Categories Achieved) | Improved | No change | < 0.05 | Sumiyoshi et al. (2001)[1][2][3] |
| Verbal Memory | Wechsler Memory Scale-Revised (Verbal Memory Index) | Improved | No change | < 0.05 | Sumiyoshi et al. (2001)[1][2] |
| Verbal Memory | Wechsler Memory Scale-Revised (Verbal Memory Composite Score) | Improved | No significant change | Significant time x group effect | Sumiyoshi et al. (2000) |
| Memory Organization | Wechsler Memory Scale-Revised (Logical Memory Inclusion Score) | Improved | No change | - | Sumiyoshi et al. (2000) |
Table 2: Cognitive Effects of Typical vs. Atypical Antipsychotics (Meta-analysis)
| Cognitive Domain | Atypical Antipsychotics vs. Typical Antipsychotics (Effect Size, Hedges' g) | p-value | Study |
| Global Cognition | 0.17 (slight improvement) | < 0.01 | Guilera et al. (2009) |
| Verbal Learning and Memory | 0.23 (slight improvement) | < 0.01 | Guilera et al. (2009) |
| Executive Function | 0.12 (no significant difference) | > 0.05 | Guilera et al. (2009) |
| Processing Speed | 0.21 (slight improvement) | < 0.01 | Guilera et al. (2009) |
Experimental Protocols
Sumiyoshi et al. (2001): Enhancement of Cognitive Performance in Schizophrenia by Addition of this compound to Neuroleptic Treatment
-
Study Design: A 6-week, randomized, placebo-controlled trial.
-
Participants: 26 outpatients with schizophrenia receiving stable doses of typical antipsychotics.
-
Intervention: Participants were randomly assigned to receive either this compound (30 mg/day) or a placebo in addition to their ongoing typical antipsychotic medication.
-
Cognitive Assessments:
-
Executive Function: Wisconsin Card Sorting Test (WCST) was used to measure cognitive flexibility and problem-solving.
-
Verbal Memory: The Wechsler Memory Scale-Revised (WMS-R) was administered to assess various aspects of verbal memory.
-
-
Psychopathology Assessment: The Brief Psychiatric Rating Scale (BPRS) was used to evaluate changes in psychiatric symptoms.
Guilera et al. (2009): Antipsychotic effects on cognition in schizophrenia: A meta-analysis of randomised controlled trials
-
Study Design: A meta-analysis of 18 randomized controlled trials.
-
Participants: A total of 1,808 patients with schizophrenia.
-
Comparison: The cognitive effects of atypical antipsychotics were compared with those of typical antipsychotics.
-
Data Analysis: Effect sizes (Hedges' g) were calculated for a global cognitive index and for several specific cognitive domains to determine the magnitude of the difference between the two classes of antipsychotics.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and antipsychotics on cognition can be attributed to their distinct mechanisms of action and their impact on various neurotransmitter systems.
This compound: 5-HT1A Partial Agonism
This compound's pro-cognitive effects are primarily mediated by its partial agonism at serotonin 5-HT1A receptors. This action is thought to increase dopamine release in the prefrontal cortex, a brain region crucial for executive function and working memory.
References
Evaluating the Abuse Liability of Tandospirone in Comparison to Benzodiazepines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the abuse liability of tandospirone and benzodiazepines, supported by experimental data and detailed methodologies. This compound, a non-benzodiazepine anxiolytic, demonstrates a significantly lower potential for abuse compared to the widely prescribed benzodiazepine class of drugs.
This compound's distinct mechanism of action, primarily as a partial agonist of the serotonin 5-HT1A receptor, contrasts sharply with benzodiazepines, which enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This fundamental difference in pharmacological action is believed to be the primary reason for their differing abuse profiles. While benzodiazepines can induce significant sedation, cognitive impairment, and a robust "high" that is sought after by recreational users, this compound typically does not produce these effects.[1]
Quantitative Comparison of Abuse Liability
The following tables summarize key quantitative data from studies evaluating the abuse liability of this compound and benzodiazepines.
| Parameter | This compound | Benzodiazepines (Alprazolam) | Study Population |
| Subject-Rated "Drug Liking" (VAS Score) | Dose-related increase in "disliking" | Dose-related increase in "liking" | Human volunteers with a history of sedative drug abuse |
| Drug Discrimination | Not generalized to benzodiazepine cue in rats | Generalize to other benzodiazepines | Animal (rats) and Human studies |
| Physical Dependence (Withdrawal Symptoms) | No clinically identifiable physical abstinence syndrome | Significant withdrawal symptoms upon abrupt cessation | Human patients |
*VAS = Visual Analog Scale
Subjective Effects: "Drug Liking" vs. "Disliking"
A key indicator of a drug's abuse potential is the subjective feeling it produces in users. A study involving human volunteers with a history of sedative drug abuse demonstrated a clear distinction between this compound and the benzodiazepine alprazolam. While alprazolam produced dose-related increases in subject-rated "drug liking," this compound, in contrast, produced dose-related increases in "drug disliking."[2]
| Drug | Dose | Mean Peak "Drug Liking" Score (VAS) | Mean Peak "Drug Disliking" Score (VAS) |
| This compound | 40 mg | - | Increase |
| 80 mg | - | Greater Increase | |
| 160 mg | - | Greatest Increase | |
| Alprazolam | 0.5 mg | Increase | - |
| 1.0 mg | Greater Increase | - | |
| 2.0 mg | Greatest Increase | - |
Specific numerical values for the VAS scores were not provided in the abstract.
Experimental Protocols
Drug Discrimination Studies
Drug discrimination paradigms are a cornerstone in assessing the subjective effects of a drug and predicting its abuse liability. In these studies, animals are trained to recognize the internal cues associated with a specific drug.
Protocol for Benzodiazepine (Diazepam) Drug Discrimination in Humans:
-
Participants: Healthy human volunteers with a history of sedative drug use.
-
Training Phase:
-
Subjects are trained to discriminate between a specific dose of diazepam (e.g., 10 mg) and a placebo.
-
On training days, subjects are administered either diazepam or placebo and are required to identify the substance they received.
-
Correct identification is reinforced, often with a monetary reward.
-
-
Testing Phase:
-
Once the discrimination is learned (typically >80% accuracy), subjects are administered various doses of the training drug, novel drugs (like this compound), or placebo.
-
The percentage of responses on the drug-appropriate lever or choice is measured.
-
-
Results Interpretation: If a novel drug substitutes for the training drug (i.e., the subject identifies it as the training drug), it is considered to have a similar subjective effect and, therefore, a similar abuse potential. Studies have shown that this compound and its analog buspirone do not generalize to the discriminative stimulus effects of benzodiazepines.[3]
Physical Dependence Studies
These studies aim to determine if a drug produces physical dependence, characterized by a withdrawal syndrome upon abrupt cessation of the drug.
Protocol for Assessing Physical Dependence on Anxiolytics in a Clinical Setting:
-
Participants: Patients who have been on long-term treatment with the anxiolytic being studied.
-
Baseline Assessment: A thorough assessment of baseline symptoms is conducted using standardized scales such as the Benzodiazepine Withdrawal Symptom Questionnaire (BWSQ) or the Clinical Institute Withdrawal Assessment for Benzodiazepine (CIWA-B).[1]
-
Drug Discontinuation: The drug is abruptly discontinued and replaced with a placebo in a double-blind manner.
-
Withdrawal Assessment: Patients are monitored closely for the emergence of withdrawal symptoms over a period of several weeks. Symptoms are rated regularly using the BWSQ or CIWA-B.
-
Data Analysis: The incidence and severity of withdrawal symptoms are compared between the active drug and placebo groups. Studies have shown that abrupt discontinuation of benzodiazepines leads to a significant withdrawal syndrome, whereas the discontinuation of buspirone (an analog of this compound) does not produce a clinically identifiable abstinence syndrome.
Benzodiazepine Withdrawal Symptom Checklist (based on BWSQ and CIWA-B):
| Symptom | Severity Score (0-4) |
| Anxiety | |
| Insomnia | |
| Irritability | |
| Nausea/Vomiting | |
| Headache | |
| Muscle pain and stiffness | |
| Tremor | |
| Sweating | |
| Palpitations | |
| Perceptual disturbances (e.g., sensitivity to light/sound) | |
| Total Score |
Scoring: 0 = Not present, 1 = Mild, 2 = Moderate, 3 = Severe, 4 = Very Severe. A higher total score indicates a more severe withdrawal syndrome.
Signaling Pathways and Abuse Liability
The differing abuse liabilities of this compound and benzodiazepines can be traced back to their distinct molecular targets and downstream signaling pathways.
This compound: 5-HT1A Receptor Signaling
This compound acts as a partial agonist at the 5-HT1A receptor. This interaction primarily leads to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP). This cascade ultimately results in the modulation of neuronal excitability in brain regions associated with anxiety, without significantly impacting the dopamine reward pathway, which is heavily implicated in drug abuse.
Benzodiazepines: GABA-A Receptor Signaling
Benzodiazepines bind to a specific site on the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire. This widespread central nervous system depression contributes to their sedative and anxiolytic effects, but also to their abuse potential by affecting the brain's reward system.
Conclusion
The available evidence strongly indicates that this compound possesses a significantly lower abuse liability compared to benzodiazepines. This is attributed to its distinct mechanism of action, which does not produce the rewarding subjective effects or the significant physical dependence associated with benzodiazepine use. For researchers and clinicians seeking safer alternatives for the management of anxiety disorders, this compound presents a promising option with a more favorable safety profile in terms of abuse and dependence. Further research, particularly head-to-head self-administration studies, would provide even more definitive data to guide clinical decision-making.
References
A Comparative Study of the Electrophysiological Effects of Tandospirone and 8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of Tandospirone and 8-OH-DPAT, two key modulators of the serotonin 5-HT1A receptor. The information presented is supported by experimental data to assist researchers and professionals in the fields of neuroscience and drug development in understanding the distinct pharmacological profiles of these compounds.
Introduction
This compound is a partial agonist of the 5-HT1A receptor, clinically used for the treatment of anxiety and depressive disorders.[1] 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a prototypical full agonist of the 5-HT1A receptor, widely employed as a research tool to investigate the functions of this receptor.[2] Understanding their differential effects on neuronal electrophysiology is crucial for elucidating their therapeutic mechanisms and for the development of novel serotonergic drugs.
Comparative Data Presentation
The following tables summarize the key quantitative data comparing the binding affinity, functional efficacy, and electrophysiological effects of this compound and 8-OH-DPAT on the 5-HT1A receptor and associated downstream signaling.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Kᵢ (nM) | Receptor Source | Reference |
| This compound | 27 ± 5 | Rat Brain Homogenates | [3] |
| 8-OH-DPAT | 1.2 - 117 | Rat Hippocampal Membranes, Human Platelet Membranes |
Note: The Kᵢ value for 8-OH-DPAT varies across different studies and tissues.
Table 2: Functional Efficacy at the 5-HT1A Receptor
| Compound | Agonist Type | Efficacy | Experimental Assay | Reference |
| This compound | Partial Agonist | ~60% of 8-OH-DPAT's effect | Adenylate Cyclase Inhibition | [3] |
| 8-OH-DPAT | Full Agonist | - | Various functional assays | [1] |
Table 3: Electrophysiological Effects on Dorsal Raphe Neurons
| Compound | Effect on Firing Rate | Quantitative Data | Experimental Model | Reference |
| This compound | Inhibition | ED₅₀ = 198 µg/kg (i.p.) for total inhibition | Anesthetized Rats | |
| 8-OH-DPAT | Inhibition | Dose-dependent reduction | Anesthetized Rats |
Signaling Pathways and Electrophysiological Effects
Both this compound and 8-OH-DPAT exert their primary effects by binding to the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular events that ultimately modulate neuronal excitability.
G-protein-activated Inwardly Rectifying Potassium (GIRK) Channel Activation
Activation of the 5-HT1A receptor by both this compound and 8-OH-DPAT leads to the activation of G-protein-activated inwardly rectifying potassium (GIRK) channels. This occurs through the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions (K⁺) from the neuron. This potassium efflux results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus causing an overall inhibitory effect on neuronal activity.
Inhibition of Adenylyl Cyclase
The Gαi subunit, upon dissociation from the G-protein complex, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP is a crucial second messenger that activates Protein Kinase A (PKA). Therefore, the reduction in cAMP levels leads to decreased PKA activity, which in turn affects the phosphorylation state of various downstream proteins, contributing to the overall modulation of neuronal function.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and 8-OH-DPAT. Specific parameters may vary between individual studies.
In Vivo Single-Unit Electrophysiology in the Dorsal Raphe Nucleus
This technique is used to measure the firing rate of individual neurons in the dorsal raphe nucleus of a live animal in response to drug administration.
Methodology:
-
Animal Preparation: The animal (typically a rat) is anesthetized and placed in a stereotaxic apparatus to ensure precise positioning.
-
Craniotomy: A small hole is drilled in the skull overlying the dorsal raphe nucleus.
-
Electrode Insertion: A microelectrode is slowly lowered into the brain to the coordinates of the dorsal raphe nucleus.
-
Neuron Isolation: The electrode is advanced until the electrical activity of a single neuron can be clearly isolated from the background noise.
-
Baseline Recording: The spontaneous firing rate of the neuron is recorded for a stable period before any drug is administered.
-
Drug Administration: this compound or 8-OH-DPAT is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Post-Drug Recording: The firing rate of the same neuron is continuously recorded after drug administration to observe any changes.
-
Data Analysis: The pre- and post-drug firing rates are compared to determine the effect of the compound.
Whole-Cell Patch-Clamp Recording in Brain Slices
This in vitro technique allows for detailed measurement of the electrical properties of a single neuron, including membrane potential and ion channel currents, in a brain slice preparation.
Methodology:
-
Brain Slice Preparation: The animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Thin slices containing the region of interest (e.g., dorsal raphe nucleus) are prepared using a vibratome.
-
Recording Chamber: The slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Cell Identification: A neuron within the dorsal raphe nucleus is identified under a microscope.
-
Pipette Positioning and Seal Formation: A glass micropipette filled with an internal solution is carefully positioned onto the surface of the identified neuron. Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and physical continuity between the pipette interior and the cell cytoplasm.
-
Baseline Measurement: The neuron's baseline electrical properties, such as resting membrane potential and input resistance, are recorded.
-
Drug Application: this compound or 8-OH-DPAT is applied to the brain slice via the perfusing aCSF.
-
Post-Drug Measurement: Changes in the neuron's electrical properties in response to the drug are recorded.
-
Data Analysis: The recorded data is analyzed to determine the drug's effect on parameters such as membrane potential, firing rate, and specific ion channel currents.
Conclusion
This compound and 8-OH-DPAT, while both targeting the 5-HT1A receptor, exhibit distinct electrophysiological profiles. 8-OH-DPAT acts as a full agonist, potently inhibiting the firing of dorsal raphe neurons and robustly activating downstream signaling pathways. This compound, as a partial agonist, produces a submaximal response compared to 8-OH-DPAT. This difference in efficacy is a key determinant of their respective pharmacological effects and clinical applications. The data and protocols presented in this guide offer a foundational understanding for further research into the nuanced roles of these compounds in modulating serotonergic neurotransmission and for the rational design of future therapeutic agents.
References
- 1. Role of this compound, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. Analysis of this compound (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tandospirone: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Tandospirone, a comprehensive understanding of the correct disposal procedures is essential to ensure a safe work environment and maintain regulatory compliance. This guide provides a step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory guidelines.
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. When handling this compound, especially in its pure form or in solutions, the following PPE should be worn:
| Protective Equipment | Specifications and Use |
| Eye Protection | Safety goggles with side-shields should be worn to protect against splashes or airborne particles. |
| Hand Protection | Use protective gloves that are impervious to the chemical. |
| Body Protection | An impervious lab coat or clothing is necessary to protect the skin. |
| Respiratory Protection | In situations where dust or aerosols may be generated, a suitable respirator should be used. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1][2]
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to mitigate risks and ensure that the waste is handled in accordance with environmental regulations. The process involves careful segregation, containment, and transfer of the waste material.
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This procedure assumes the compound is being treated as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is pure this compound, a stock solution, or contaminated labware (e.g., pipette tips, gloves, empty containers).
-
Segregate Waste Streams: this compound waste should be collected separately from other chemical, biological, or radioactive waste.[3] Never mix incompatible wastes.
2. Waste Collection and Containment:
-
Use Appropriate Containers: Collect all this compound waste in a designated, sturdy, and leak-proof container. This container must be chemically compatible with the compound and any solvents used.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other components.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste, to prevent spills and the release of vapors.
3. Storage:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow Institutional Policies: Adhere to your institution's specific guidelines for the storage of chemical waste.
4. Professional Disposal:
-
Contact a Licensed Service: The disposal of this compound waste must be handled by a licensed professional waste disposal service.[1]
-
Adherence to Regulations: Ensure that the disposal process complies with all prevailing country, federal, state, and local regulations.[2] It is important to note that regulations prohibit the flushing or "sewering" of hazardous pharmaceutical waste.
5. Spill and Exposure Procedures:
-
In Case of a Spill:
-
Evacuate the area if necessary.
-
Wearing appropriate PPE, contain and collect the spill using commercial absorbents.
-
Pick up and arrange for disposal without creating dust.
-
Decontaminate surfaces and equipment by scrubbing with an appropriate solvent like alcohol.
-
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Personal protective equipment for handling Tandospirone
Essential Safety and Handling Guide for Tandospirone
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The citrate salt of this compound, however, is not classified as a hazardous substance or mixture.[4] Despite this, it is prudent to handle both forms with appropriate care. The following table summarizes the recommended personal protective equipment.
| Hazard Category | Required Personal Protective Equipment (PPE) |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[1] |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. For large spills or when generating dust/aerosols, a self-contained breathing apparatus may be necessary. |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust formation.
-
Ensure a safety shower and eyewash station are readily accessible.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring spill control materials are available.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound within a chemical fume hood to minimize inhalation exposure. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all work surfaces and equipment.
Storage Conditions: Store this compound and its solutions according to the following conditions to ensure stability.
| Form | Storage Temperature | Additional Conditions |
| Powder | 4°C or -20°C for up to 3 years | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight, sources of ignition, and moisture. |
| In Solvent | -80°C for up to 6 months to 2 years; -20°C for up to 1 month to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with plenty of soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area. Wearing full PPE, contain the spill and prevent it from entering drains or water courses. For liquid spills, absorb with an inert material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Decontaminate the area by scrubbing with alcohol. Dispose of contaminated materials as hazardous waste.
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound waste, including unused product, contaminated lab supplies (e.g., gloves, pipette tips), and spill cleanup materials, in a designated, clearly labeled hazardous waste container.
-
Packaging: Ensure the waste container is sealed to prevent leakage.
-
Labeling: Label the container with "Hazardous Waste" and a description of the contents.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company.
For disposal of small quantities of unused medicine in a non-laboratory setting, it is recommended to use a drug take-back program if available. If not available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and disposed of in the household trash.
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: A flowchart illustrating the standard operating procedure for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
